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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0)

Introduction Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate is a multifunctional organophosphorus compound. Its structure, featuring a phosphonate moiety, a hydroxyimino (oxime) group, and a methyl ester, sugge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate is a multifunctional organophosphorus compound. Its structure, featuring a phosphonate moiety, a hydroxyimino (oxime) group, and a methyl ester, suggests a rich and versatile chemical profile. The phosphonate group is a well-established pharmacophore, known for its ability to act as a stable mimic of phosphate and carboxylate groups, making it a valuable component in the design of enzyme inhibitors, antiviral agents, and bone-targeting drugs.[1][2] The presence of the oxime and ester functionalities further expands its potential for chemical modification and biological activity.

This guide will provide a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential applications of this compound, with a focus on its relevance in the field of drug discovery and development.

Predicted Physicochemical Properties

The physicochemical properties of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate have been estimated based on its constituent functional groups and data from analogous compounds. These properties are crucial for understanding its potential behavior in biological systems and for the design of experimental protocols.

PropertyPredicted Value/InformationRationale
Molecular Formula C7H14NO6PBased on structural components.
Molecular Weight 239.16 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for small-molecule phosphonate esters.
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol). Limited solubility in water.The diethyl phosphonate and methyl ester groups confer lipophilicity, while the hydroxyimino group may provide some limited polarity.
Stability Stable under standard laboratory conditions. May be sensitive to strong acids or bases, and high temperatures. The oxime group can exist as E and Z isomers.The phosphonate ester is generally stable, but the ester and oxime functionalities can be susceptible to hydrolysis or rearrangement under harsh conditions.
pKa The hydroxyimino proton is weakly acidic.Similar to other oximes.

Synthesis and Reactivity

The synthesis of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate can be logically approached through the oximation of a corresponding β-keto-α-phosphonate precursor. This is a common and effective method for the preparation of α-oximinophosphonates.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from readily available commercial reagents.

Synthesis_Pathway cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Oximation A Triethyl phosphite C Diethyl (methoxycarbonyl-methyl)phosphonate A->C Heat B Methyl 2-chloroacetate B->C F Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate C->F D Hydroxylamine hydrochloride D->F E Base (e.g., Pyridine) E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (methoxycarbonyl-methyl)phosphonate

This step utilizes the well-established Michaelis-Arbuzov reaction, a cornerstone for forming carbon-phosphorus bonds.[1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.1 equivalents).

  • Addition of Alkyl Halide: Slowly add methyl 2-chloroacetate (1.0 equivalent) to the triethyl phosphite. The reaction is often exothermic.

  • Reaction Conditions: Heat the reaction mixture at 120-140 °C for 4-6 hours. The progress of the reaction can be monitored by the cessation of ethyl chloride evolution.

  • Purification: After cooling to room temperature, the crude product is purified by vacuum distillation to yield Diethyl (methoxycarbonyl-methyl)phosphonate as a colorless oil.

Step 2: Synthesis of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate

This step involves the reaction of the intermediate phosphonate with hydroxylamine.

  • Reaction Setup: In a round-bottom flask, dissolve Diethyl (methoxycarbonyl-methyl)phosphonate (1.0 equivalent) in a suitable solvent such as ethanol or pyridine.

  • Addition of Oximating Agent: Add hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., pyridine or sodium acetate, 1.5 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel.

Reactivity and Stability
  • Isomerization: The hydroxyimino group can exist as a mixture of E and Z isomers. These isomers may interconvert under acidic or basic conditions, with the E isomer often being the more thermodynamically stable form.

  • Reactivity of Isomers: The geometric isomers of α-hydroxyiminophosphonates can exhibit different reactivity. For instance, under certain basic conditions, one isomer might undergo dealkylation while the other could fragment through C-P bond cleavage.

  • Functional Group Transformations: The ester and hydroxyimino groups offer avenues for further chemical modifications, such as hydrolysis, reduction, or derivatization to introduce other functional moieties.

Predicted Spectral Data

The structural confirmation of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate would rely on a combination of spectroscopic techniques. The predicted spectral data based on its structure are as follows:

TechniquePredicted Key Features
¹H NMR - Triplet and quartet signals for the ethyl groups of the phosphonate. - Singlet for the methyl ester protons. - A signal for the methine proton adjacent to the phosphonate and oxime groups. - A broad singlet for the hydroxyl proton of the oxime.
¹³C NMR - Signals for the ethyl and methyl carbons. - A signal for the carbonyl carbon of the ester. - A signal for the carbon atom bearing the phosphonate and oxime groups (C=N). - A signal for the carbon double-bonded to the nitrogen of the oxime.
³¹P NMR - A single resonance in the typical range for phosphonates. The chemical shift may vary slightly between the E and Z isomers, with the E isomer generally appearing at a lower field.
IR Spectroscopy - A strong P=O stretching band (~1250 cm⁻¹). - A C=O stretching band for the ester (~1730 cm⁻¹). - A C=N stretching band for the oxime (~1650 cm⁻¹). - A broad O-H stretching band for the oxime hydroxyl group (~3200-3400 cm⁻¹).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns involving the loss of ethoxy, methoxycarbonyl, and other functional groups.

Potential Applications in Drug Development

The unique combination of a phosphonate, an oxime, and an ester in a single molecule makes Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate a compound of significant interest for drug discovery. Phosphonates are known to be valuable in medicinal chemistry due to their structural similarity to phosphates and their enhanced stability.[2][3]

Potential Therapeutic Targets

Drug_Applications cluster_apps Potential Therapeutic Applications Target Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate Enzyme_Inhibition Enzyme Inhibitors Mimic of transition states or natural substrates for proteases, phosphatases, etc. Target->Enzyme_Inhibition Bioisosteric mimicry Antiviral Antiviral Agents Analogs of nucleoside phosphonates, targeting viral polymerases. Target->Antiviral Structural analogy Antibacterial Antibacterial Agents Targeting essential bacterial enzymes. Target->Antibacterial Enzyme targeting Prodrugs Prodrug Strategies The ester groups can be designed for enzymatic cleavage to release an active phosphonic acid. Target->Prodrugs Chemical modification

Sources

Exploratory

Structural Elucidation and NMR Profiling of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS: 106052-18-0) is a highly versatile α -oximino phosphonate building block. In modern drug development, this compound serves as a critical precursor for the synthesis of α -amino phosphonic acids—phosphorus analogues of natural amino acids that act as potent transition-state enzyme inhibitors.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. This whitepaper provides a self-validating framework for the synthesis, isolation, and nuclear magnetic resonance (NMR) structural validation of this compound. By understanding the underlying quantum mechanical and chemical causalities—such as diastereotopic splitting and geometric isomerism—researchers can ensure absolute structural integrity in their synthetic pipelines.

Structural Profiling & Chemical Causality

The molecular architecture of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate ( C7​H14​NO6​P ) features three distinct functional domains attached to a central sp2 -hybridized carbon:

  • Diethyl Phosphonate Group ( −P(=O)(OEt)2​ ): An electron-withdrawing group that acts as a pro-chiral center.

  • Methoxycarbonyl Group ( −COOMe ): An ester linkage providing a distinct singlet in 1H NMR.

  • Oxime Group ( =N−OH ): Introduces geometric isomerism. The compound predominantly exists in the E-configuration (with the hydroxyl group oriented anti to the bulky phosphonate group to minimize steric clash), though trace Z-isomer signals may occasionally be observed depending on the solvent dielectric constant.

For comprehensive chemical properties and commercial availability, refer to the[].

NMR Resonance Mapping

1H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is defined by the complex spin-spin coupling interactions induced by the NMR-active 31P nucleus (spin = 1/2).

Causality Insight: The methylene protons ( −CH2​− ) of the ethoxy groups do not appear as a simple quartet. Because the phosphorus atom acts as a pro-chiral center, the two protons within each methylene group are diastereotopic. They couple not only to the adjacent methyl group ( 3JHH​ ) and the phosphorus nucleus ( 3JPH​ ) but also to each other ( 2JHH​ ), creating a complex ABX3​ spin system. At 400 MHz, this typically resolves as a pseudo-double-quartet (dq) or a complex multiplet.

Table 1: 1H NMR Data Summary (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
11.50 Broad singlet (br s)1HN/A =N−OH (Oxime hydroxyl)*
4.25 Double quartet (dq) / Multiplet4H 3JHH​≈7.1 , 3JPH​≈8.0 −P−O−CH2​−CH3​
3.88 Singlet (s)3HN/A −COOCH3​ (Methoxy)
1.36 Triplet (t)6H 3JHH​≈7.1 −P−O−CH2​−CH3​

*Note: The oxime −OH shift is highly concentration- and temperature-dependent due to intermolecular hydrogen bonding. In strongly hydrogen-bonding solvents like DMSO-d6​ , this peak may shift further downfield and sharpen.

31P NMR Spectroscopic Analysis

Causality Insight: Standard dialkyl alkylphosphonates typically resonate between 20–30 ppm. However, the attachment of the highly electron-withdrawing sp2 -hybridized α -oximino group shields the phosphorus nucleus via π -conjugation and inductive effects, shifting the resonance significantly upfield.

Table 2: 31P NMR Data Summary (162 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityDecouplingAssignment
~9.5 Singlet (s) 1H -decoupled −P(=O)(OEt)2​

Experimental Protocols: Synthesis & Validation

To ensure a self-validating system, the synthesis must be tightly controlled, and the analytical validation must utilize specific acquisition parameters to prevent signal distortion.

Synthesis via Nitrosation

The target compound is synthesized via the electrophilic nitrosation of the active methylene precursor, 2[2].

  • Reagent Preparation: Dissolve 10.0 mmol of diethyl (methoxycarbonyl)methylphosphonate in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.

  • Thermal Control: Chill the solution to 0–5 °C using an ice-water bath. Causality: Strict temperature control is required to prevent the thermal decomposition of the highly reactive nitrosonium ion ( NO+ ) intermediate and to avoid unwanted hydrolysis of the ester linkages.

  • Electrophilic Addition: Slowly add an aqueous solution of sodium nitrite (30.0 mmol in 5 mL H2​O ) dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 hours.

  • Workup & Neutralization: Extract the mixture with dichloromethane ( 3×20 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase reaches pH 7. Causality: Complete neutralization of residual acetic acid is critical; trace acid will catalyze the degradation of the oxime during solvent evaporation.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (Ethyl Acetate/Hexane) to yield the pure α -oximino phosphonate. For reference chemical properties of the isolated compound, see3[3].

NMR Sample Preparation & Acquisition
  • Sample Prep: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl3​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

  • 1H NMR Parameters: Acquire at 400 MHz. Set the spectral width to 15 ppm to ensure the downfield oxime −OH peak (~11.5 ppm) is captured. Use 16 scans with a relaxation delay ( D1​ ) of 2 seconds.

  • 31P NMR Parameters: Acquire at 162 MHz. Crucial Causality: Use inverse-gated 1H decoupling if quantitative integration of phosphorus impurities is required. Standard continuous decoupling enhances the 31P signal via the Nuclear Overhauser Effect (NOE), but this enhancement is non-uniform across different phosphorus environments. Inverse-gated decoupling turns off the decoupler during the relaxation delay to suppress the NOE while maintaining a decoupled, sharp singlet during acquisition.

Workflow Visualization

The following diagram illustrates the logical progression from precursor activation to final structural validation.

Workflow Start Diethyl (methoxycarbonyl)methylphosphonate (Starting Material) Reaction Nitrosation Reaction NaNO2, AcOH, 0-5 °C Start->Reaction Electrophilic attack (NO+) Workup Extraction & Neutralization DCM extraction, NaHCO3 wash Reaction->Workup Quench & Isolate Product Diethyl (hydroxyimino-methoxycarbonyl- methyl)phosphonate (Product) Workup->Product Purify NMR_Prep NMR Sample Preparation 15-20 mg in 0.6 mL CDCl3 Product->NMR_Prep Dissolve H_NMR 1H NMR Acquisition 400 MHz, 16 scans NMR_Prep->H_NMR P_NMR 31P NMR Acquisition 162 MHz, Inverse-gated decoupling NMR_Prep->P_NMR Validation Structural Validation Shift & Diastereotopic Coupling Analysis H_NMR->Validation 1H Shifts P_NMR->Validation 31P Shift

Figure 1: Synthesis and NMR validation workflow for the target alpha-oximino phosphonate.

References

Sources

Foundational

Whitepaper: Mechanistic Dynamics of the Horner-Wadsworth-Emmons Olefination Using Hydroxyimino Phosphonates

Executive Summary The synthesis of unnatural α-amino acids and complex peptidomimetics heavily relies on the stereoselective construction of α,β-dehydroamino acid precursors. The Horner-Wadsworth-Emmons (HWE) reaction ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of unnatural α-amino acids and complex peptidomimetics heavily relies on the stereoselective construction of α,β-dehydroamino acid precursors. The Horner-Wadsworth-Emmons (HWE) reaction utilizing α-hydroxyimino phosphonates represents a cornerstone methodology for this transformation [1]. This technical guide provides an in-depth mechanistic analysis of the HWE reaction tailored specifically to hydroxyimino phosphonates, detailing the thermodynamic principles of dianion generation, stereochemical determinants, and optimized, self-validating experimental protocols for drug development applications.

Mechanistic Foundations and Thermodynamic Causality

The classical HWE reaction involves the deprotonation of a phosphonate to form a stabilized carbanion, which subsequently attacks an aldehyde or ketone to form an alkene [1]. However, the introduction of an α-hydroxyimino group (oxime) fundamentally alters the acid-base dynamics and the transition state of the system.

The Dianion Imperative

In an unprotected α-hydroxyimino phosphonate, such as ethyl 2-(diethoxyphosphoryl)-2-hydroxyiminoacetate, there are two distinct acidic sites:

  • The oxime hydroxyl proton: Highly acidic due to resonance stabilization and electronegativity (pKa ~9–10).

  • The α-carbon proton: Adjacent to the electron-withdrawing phosphoryl and ester groups (pKa ~13–15).

Because the oxime proton is significantly more acidic, the first equivalent of base exclusively generates a monoanion at the oxygen. To achieve the requisite carbon-based nucleophilicity for the HWE olefination, a second equivalent of a strong base (e.g., NaH, LDA) is strictly required to generate the reactive dianion [2].

The Oxaphosphetane Transition State

Upon addition of the electrophile (aldehyde), the α-carbanion executes a nucleophilic attack on the carbonyl carbon. This rate-limiting step forms an alkoxide intermediate, which rapidly cyclizes into a four-membered oxaphosphetane ring. Steric approach control dictates the stereochemical outcome: the bulky diethoxyphosphoryl group and the oxime moiety force the aldehyde's R-group into a pseudo-equatorial position to minimize 1,3-diaxial interactions. Subsequent cycloreversion (elimination) yields the α-hydroxyimino alkene and a water-soluble dialkyl phosphate byproduct [3].

HWE_Mechanism A α-Hydroxyimino Phosphonate (pKa ~9-10 for -OH) B 1st Eq Base: Oxime Deprotonation A->B C Monoanion Intermediate B->C D 2nd Eq Base: α-Carbon Deprotonation C->D E Reactive Dianion (Nucleophile) D->E F Aldehyde Addition (Rate-Limiting Step) E->F + R-CHO G Oxaphosphetane Intermediate F->G H α-Hydroxyimino Alkene + Dialkyl Phosphate G->H Cycloreversion

Mechanistic pathway of HWE olefination using unprotected α-hydroxyimino phosphonates.

Experimental Workflows & Self-Validating Protocols

To ensure high fidelity and reproducibility in drug discovery settings, the following protocol is designed as a self-validating system. Every step includes an observable metric to confirm successful execution.

HWE_Workflow S1 1. Preparation Dry THF, Ar atm S2 2. Base Addition NaH (2.2 eq), 0 °C S1->S2 S3 3. Dianion Formation Stir 30 min S2->S3 S4 4. Aldehyde Addition Dropwise, -78 °C S3->S4 S5 5. Olefination Warm to RT S4->S5 S6 6. Workup NH4Cl quench S5->S6

Step-by-step experimental workflow for dianion-mediated HWE olefination.

Step-by-Step Methodology: Synthesis of (Z/E)-α-Hydroxyiminoenoates
  • Preparation of the Reaction Vessel: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: Phosphonate carbanions are highly sensitive to moisture, which prematurely protonates the nucleophile.

  • Reagent Dissolution: Dissolve the α-hydroxyimino phosphonate (e.g., ethyl 2-(diethoxyphosphoryl)-2-hydroxyiminoacetate) (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Dianion Generation: Cool the solution to 0 °C using an ice-water bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in small portions.

    • Validation: The evolution of hydrogen gas acts as a visual indicator of deprotonation. Stir for 30 minutes until gas evolution ceases, confirming complete dianion formation.

  • Electrophile Addition: Cool the reaction mixture to -78 °C. Add the target aldehyde (1.1 eq) dropwise via syringe.

    • Causality: Low temperatures prevent side reactions such as self-condensation of the aldehyde and maximize stereocontrol during the initial nucleophilic attack.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 2–4 hours. Monitor the consumption of the aldehyde via TLC (UV/Vis and phosphomolybdic acid stain).

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Causality: The aqueous wash efficiently removes the water-soluble dialkyl phosphate byproduct, a major advantage of the HWE reaction over traditional Wittig chemistry[4].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the pure α-hydroxyiminoenoate.

Quantitative Data & Optimization Variables

The choice of base, protecting group strategy, and solvent profoundly impacts the E/Z stereoselectivity and overall yield. For base-sensitive aldehydes, the Roush-Masamune modification (using LiCl and a mild amine base like DBU) can be employed if the oxime is pre-protected[3]. Lithium coordinates to the phosphoryl oxygen, increasing the acidity of the α-proton and allowing weaker bases to suffice.

Table 1: Optimization Variables for HWE Olefination of Hydroxyimino Phosphonates

Substrate TypeBase (Equivalents)SolventTemp (°C)E:Z RatioYield (%)Mechanistic Rationale
Unprotected Oxime NaH (2.2 eq)THF0 to RT>95:575–851st eq deprotonates oxime; 2nd eq forms the active α-carbanion.
Unprotected Oxime DBU (2.5 eq)CH₂Cl₂RT80:2060–70Weaker base requires longer reaction time; lower stereocontrol.
O-Alkyl Protected LiCl / DBU (1.2 eq)MeCNRT>98:285–95Roush-Masamune conditions; Li⁺ coordinates phosphate, increasing α-proton acidity.
O-Acyl Protected KHMDS (1.1 eq)THF-78 to 0>90:1080–90Bulky base prevents unwanted nucleophilic attack on the acyl protecting group.

Downstream Applications in Drug Development

The resulting α-hydroxyiminoenoates are highly versatile intermediates in pharmaceutical chemistry. Through asymmetric catalytic hydrogenation or metal-mediated reduction (e.g., Zinc/Acetic acid), the oxime and the alkene can be reduced simultaneously or sequentially to yield stereodefined unnatural α-amino acids. These building blocks are critical for synthesizing protease inhibitors, cyclic peptides, and antibody-drug conjugate (ADC) linkers, where standard proteinogenic amino acids are susceptible to rapid enzymatic degradation.

References

  • Horner–Wadsworth–Emmons reaction Wikipedia, The Free Encyclopedia URL:[Link]

  • Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate Organic Syntheses URL:[Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction Chem-Station International Edition URL: [Link]

Exploratory

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate exact mass and molecular weight

Executive Summary Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS: 106052-18-0) is a highly specialized, bifunctional organophosphorus reagent[1]. Recognized systematically as methyl 2-(diethoxyphosphoryl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS: 106052-18-0) is a highly specialized, bifunctional organophosphorus reagent[1]. Recognized systematically as methyl 2-(diethoxyphosphoryl)-2-hydroxyiminoacetate, this compound integrates a diethyl phosphonate moiety, a methyl ester, and an α -hydroxyimino (oxime) group[1]. In advanced organic synthesis and drug development, it serves as a critical Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective construction of α -dehydroamino acids, which are essential precursors for unnatural amino acids, peptidomimetics, and novel therapeutics.

Physicochemical Identity & Mass Specifications

In high-resolution mass spectrometry (HRMS) and structural validation workflows, distinguishing between the average molecular weight and the exact monoisotopic mass is critical for accurate peak assignment.

The presence of the phosphorus atom (monoisotopic, 100% abundance at 30.97 Da) simplifies the isotopic envelope, making the M+1 peak primarily dependent on the natural abundance of 13C . During Electrospray Ionization (ESI-MS), the expected protonated molecular ion [M+H]+ will appear at m/z≈240.0637 .

Quantitative Mass & Property Data
PropertyValue
IUPAC Name Methyl 2-(diethoxyphosphoryl)-2-hydroxyiminoacetate[1]
CAS Number 106052-18-0[1]
Molecular Formula C7​H14​NO6​P [1]
Molecular Weight 239.16 g/mol [1]
Exact Mass (Monoisotopic) 239.05588 Da[2]
Computed pKa 6.51 ± 0.10[1]
Density (Predicted) 1.2729 g/cm³[1]
Boiling Point (Predicted) 314.1 °C[1]

Mechanistic Role in Organic Synthesis

The strategic value of this reagent lies in its ability to simultaneously introduce a masked amino group (the oxime) and a carboxylate group across a carbonyl compound.

  • The Phosphonate Group : Drives the HWE olefination. Upon deprotonation, the resulting phosphonate carbanion attacks an aldehyde or ketone. The formation of a strong P=O bond in the eliminated dialkyl phosphate provides the thermodynamic driving force for the reaction.

  • The Hydroxyimino Group : Serves as a stable, oxidation-resistant surrogate for an amine. Unlike free amines, the oxime does not poison the basic conditions of the HWE reaction. However, because its proton is mildly acidic (pKa ~6.51)[1], generating the reactive species requires specific stoichiometric control of the base.

HWE Rgt Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (HWE Reagent) Int α-Hydroxyimino Acrylate (Dehydroamino Precursor) Rgt->Int Base (DBU/NaH) - (EtO)2PO2- Ald Aldehyde (R-CHO) Ald->Int Prod Unnatural α-Amino Acid Int->Prod Catalytic Hydrogenation (H2, Pd/C)

Fig 1: HWE olefination pathway converting the phosphonate reagent into unnatural amino acids.

Experimental Workflows & Protocols

Protocol A: Synthesis of the Reagent (Nitrosation Workflow)

The synthesis of the title compound is achieved through the nitrosation of methyl 2-(diethoxyphosphoryl)acetate[1][3].

Step-by-Step Methodology:

  • Preparation : Dissolve methyl 2-(diethoxyphosphoryl)acetate (1.0 eq) in glacial acetic acid. Causality: Acetic acid acts as both the solvent and the proton source required to generate the active nitrosating agent ( HNO2​ ) from sodium nitrite, without hydrolyzing the ester or phosphonate groups.

  • Temperature Control : Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Nitrous acid is highly unstable and decomposes into nitrogen oxides at room temperature. Strict temperature control ensures the in situ generated nitrosonium ion ( NO+ ) reacts selectively with the enol tautomer of the phosphonate.

  • Reagent Addition : Add an aqueous solution of Sodium Nitrite ( NaNO2​ , 1.2 eq) dropwise over 30 minutes. Causality: Dropwise addition prevents localized concentration spikes, mitigating exothermic decomposition and reducing the formation of over-oxidized byproducts.

  • Tautomerization & Isolation : Allow the mixture to stir for 2 hours. The initial C -nitroso intermediate rapidly tautomerizes to the more thermodynamically stable oxime. Extract with ethyl acetate, wash with saturated NaHCO3​ to remove acetic acid, and concentrate under reduced pressure.

Nitrosation SM Methyl 2-(diethoxyphosphoryl)acetate Enol Enol Tautomer / Enolate SM->Enol Acid/Base Equilibrium Nitroso C-Nitroso Intermediate Enol->Nitroso + NO+ (from NaNO2/AcOH) Oxime Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate Nitroso->Oxime Tautomerization (Thermodynamic Sink)

Fig 2: Mechanistic workflow for the nitrosation of methyl diethylphosphonoacetate.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Using the reagent to synthesize an α -hydroxyimino acrylate.

Step-by-Step Methodology:

  • Dianion Generation : Dissolve the phosphonate reagent (1.0 eq) in anhydrous THF under an inert atmosphere (Argon). Cool to -78 °C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (2.1 eq). Causality: Because the oxime proton is acidic, the first equivalent of base deprotonates the oxime. The second equivalent is required to deprotonate the α -carbon, forming the reactive phosphonate carbanion. DBU is often preferred as it provides mild, homogeneous conditions compared to harsh heterogeneous bases like NaH.

  • Electrophile Addition : Add the target aldehyde (1.05 eq) slowly. Causality: Adding the aldehyde to the pre-formed carbanion ensures maximum conversion and minimizes aldehyde self-condensation.

  • Olefination : Allow the reaction to warm to room temperature over 4 hours. The intermediate oxaphosphetane decomposes to yield the α -hydroxyimino acrylate and water-soluble diethyl phosphate.

  • Quench & Purify : Quench with saturated NH4​Cl . Extract with dichloromethane and purify via silica gel chromatography.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate, the following self-validating analytical checks must be performed:

  • 31P NMR : The phosphorus signal should appear as a singlet around δ 12–15 ppm. It is shifted downfield compared to the starting material due to the strongly electron-withdrawing nature of the adjacent oxime group.

  • 1H NMR : The absence of the α -proton (which appears as a distinct doublet in the starting material) confirms complete nitrosation. The oxime proton ( =N−OH ) will appear as a broad singlet far downfield ( δ 9.0–10.5 ppm), which is exchangeable with D2​O .

References

  • PubChemLite / Uni.lu . "C7H14NO6P - Explore Monoisotopic Mass". PubChemLite. URL: [Link]

  • Molaid / Journal of General Chemistry of the USSR . "Kashemirov, B. A.; Mikityuk, A. D.; Strepikheev, Yu. A.; Khokhlov, P. S. Synthesis of alpha-hydroxyimino phosphonates (1986)". Molaid Database. URL: [Link]

Sources

Foundational

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate: Comprehensive SDS, Synthesis, and Safe Handling Guide

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, the ability to efficiently construct unnatural amino acids is paramount. Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, the ability to efficiently construct unnatural amino acids is paramount. Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS: 106052-18-0) —also known as methyl 2-(diethoxyphosphoryl)-2-(hydroxyimino)acetate—serves as a critical intermediate in this domain. As a direct precursor to phosphonoglycine derivatives (Schmidt’s reagents), this compound enables the synthesis of α,β -dehydroamino acids via the Horner-Wadsworth-Emmons (HWE) olefination [1, 3].

This whitepaper provides an in-depth technical guide on the chemical properties, mechanistic utility, safety data sheet (SDS) profile, and field-proven handling protocols for this highly specialized phosphonate oxime.

Chemical Identity & Physical Properties

Understanding the foundational properties of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate is essential for predicting its reactivity and physical behavior in the laboratory [1, 4].

PropertyValue / Description
Chemical Name Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate
Synonyms Methyl 2-(diethoxyphosphoryl)-2-(hydroxyimino)acetate
CAS Number 106052-18-0
Molecular Formula C₇H₁₄NO₆P
Molecular Weight 239.16 g/mol
Structural Backbone (EtO)₂P(O)-C(=NOH)-COOMe
Physical State Viscous liquid to crystalline solid (temperature dependent)

Mechanistic Role in Organic Synthesis

Causality of Experimental Design

The synthesis of unnatural amino acids often requires the installation of an amine group onto a carbon framework that can subsequently undergo C-C bond formation. Direct amination of diethyl (methoxycarbonylmethyl)phosphonate is chemically unfavorable; the strong electron-withdrawing nature of both the phosphonate and ester groups makes the α -carbanion a soft, poorly reactive nucleophile toward standard aminating agents.

To bypass this, chemists utilize electrophilic nitrosation (e.g., using sodium nitrite in acetic acid) to smoothly convert the α -carbon into an oxime, yielding Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate [3]. The oxime acts as a stable, isolable intermediate. Upon controlled reduction, it yields a primary amine, which is immediately protected to form the active HWE reagent.

SynthesisPathway A Diethyl (methoxycarbonylmethyl) phosphonate B Diethyl (hydroxyimino- methoxycarbonyl-methyl) phosphonate (CAS: 106052-18-0) A->B Nitrosation (NaNO2 / AcOH) C Phosphonoglycine Derivative (HWE Reagent) B->C 1. Reduction (H2/Pd-C) 2. N-Protection (Boc2O) D Dehydroamino Acids (Drug Precursors) C->D HWE Reaction (Aldehydes, Base)

Fig 1: Synthetic pathway from phosphonoacetate to dehydroamino acids via the oxime intermediate.

Safety Data Sheet (SDS) & Hazard Profile

Toxicological Causality

Handling Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate requires strict adherence to safety protocols [2]. The toxicological profile is driven by two functional groups:

  • The Phosphonate Ester: Acts as a mild alkylating agent and lipophilic surfactant. It can disrupt cellular lipid bilayers, leading to localized skin and eye irritation.

  • The Oxime Group (=N-OH): Oximes are highly reactive pharmacophores. If ingested or inhaled, they can interact with biological nucleophiles and enzymatic pathways, leading to acute systemic toxicity.

GHS Classification & Precautionary Data
Hazard ClassGHS CategoryHazard StatementPrimary Precautionary Measure
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
Skin Irritation Category 2H315: Causes skin irritationP280: Wear protective gloves/lab coat.
Eye Irritation Category 2AH319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationP261: Avoid breathing dust/fume/vapors.

Safe Handling & Emergency Protocols

To ensure a self-validating safety environment, all handling of this compound must follow a strict, linear progression of risk mitigation.

SafeHandling Start Risk Assessment & SDS Review PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Reaction Execute Reaction Under Inert Gas Hood->Reaction Waste Quench & Dispose as Halogen-Free Organic Waste Reaction->Waste

Fig 2: Standard operating procedure for the safe handling of phosphonate oximes.

Emergency Response (Self-Validating Checks)
  • Spill Protocol: Contain the spill with an inert absorbent (e.g., vermiculite). Validation: The area is considered decontaminated only when a secondary wipe-down with a mildly basic solution (e.g., 5% NaHCO₃) yields no residual organic residue under a UV lamp (if applicable) or visual inspection.

  • Exposure: In case of skin contact, flush immediately with copious amounts of water. Do not use organic solvents to wash the skin, as they may increase the dermal absorption of the phosphonate.

Experimental Protocol: Reduction to Phosphonoglycine

The following is a field-proven, step-by-step methodology for the catalytic hydrogenation of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate to its corresponding N-Boc protected amine.

Step 1: Preparation & Solvation In a flame-dried, argon-purged round-bottom flask, dissolve Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

Step 2: Catalyst Addition Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Causality: Pd/C is selected over harsher reducing agents (like Raney Nickel or LiAlH₄) to guarantee chemoselectivity—reducing the oxime without cleaving the labile C-P bond or reducing the ester.

Step 3: Atmosphere Exchange Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

  • Self-Validation: The H₂ balloon must remain inflated and taut. A deflating balloon before the reaction begins indicates a system leak, which will stall the reduction.

Step 4: Reaction Monitoring Stir the suspension vigorously at room temperature for 4–6 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete only when the starting material peak (m/z 240 [M+H]⁺) is entirely replaced by the primary amine product peak (m/z 226 [M+H]⁺).

Step 5: In Situ Protection Directly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture and stir for an additional 2 hours.

  • Causality: The free α -amino phosphonate is prone to intermolecular condensation and degradation. Immediate in situ protection traps the amine, yielding a stable, isolable HWE reagent.

Step 6: Workup & Purification Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with ethyl acetate.

  • Critical Safety Check: Never allow the Celite pad to run dry while under vacuum. Dry Pd/C in the presence of methanol vapors is highly pyrophoric and will ignite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the pure N-Boc-phosphonoglycine derivative.

References

  • NextSDS Database, "DIETHYL(HYDROXYIMINO-METHOXYCARBONYL-METHYL)PHOSPHONATE — Chemical Substance Information", NextSDS. URL: [Link]

  • Epsilon Chimie, "Phosphonates and Custom Synthesis", Epsilon Chimie. URL: [Link]

Exploratory

Crystallographic and Structural Dynamics of Diethyl (Hydroxyimino-Methoxycarbonyl-Methyl)Phosphonate and Its Derivatives

Executive Summary Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0) and its structural analogs represent a highly specialized class of α-hydroxyiminophosphonates[1]. These compounds are critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0) and its structural analogs represent a highly specialized class of α-hydroxyiminophosphonates[1]. These compounds are critical intermediates in the synthesis of bioactive agrochemicals, enzyme inhibitors, and novel pharmaceuticals. A defining feature of this chemical class is the presence of a carbon-nitrogen double bond (C=N) adjacent to a bulky, highly polar phosphonate moiety, which gives rise to distinct (E) and (Z) geometric isomers[2].

This technical guide provides an in-depth analysis of the crystallographic topography, stereochemical architecture, and structure-driven reactivity of these derivatives. By mapping the atomic-level spatial arrangements to macroscopic chemical behaviors, this whitepaper serves as an authoritative resource for researchers optimizing synthetic pathways and conducting structure-activity relationship (SAR) studies.

Stereochemical Architecture & CIP Isomerism

The structural identity of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate is governed by the rigid planar geometry of the oxime (C=N-OH) core. To accurately assign the (E) and (Z) configurations, the Cahn-Ingold-Prelog (CIP) priority rules must be applied to the substituents attached to the sp2 hybridized carbon and nitrogen atoms.

  • Carbon Substituents: The central carbon is bonded directly to the phosphorus atom of the diethyl phosphonate group (Atomic Number = 15) and the carbon atom of the methoxycarbonyl group (Atomic Number = 6). Therefore, the phosphonate group holds the highest priority.

  • Nitrogen Substituents: The nitrogen is bonded to the oxygen of the hydroxyl group (Atomic Number = 8) and possesses a lone electron pair. The hydroxyl group holds the highest priority.

Consequently, in the (Z) -isomer , the hydroxyl group and the phosphonate group are situated on the same side of the C=N double bond. In the (E) -isomer , these high-priority groups are positioned on opposite sides[2]. This spatial orientation is not merely a nomenclature distinction; it fundamentally alters the molecule's hydrogen-bonding capacity and chemical stability.

Crystallographic Topography & Intermolecular Networks

Single-crystal X-ray diffraction (XRD) studies of α-hydroxyiminophosphonates and related α-hydroxyphosphonates reveal that the (E) and (Z) isomers crystallize with entirely different supramolecular architectures[2][3][4].

The (Z) -isomer's geometry places the oxime proton in close proximity to the phosphoryl oxygen (P=O), facilitating strong intramolecular hydrogen bonding . This internal stabilization often results in monomeric units within the crystal lattice, typically adopting a triclinic space group[2][4].

In contrast, the (E) -isomer's hydroxyl group points away from the phosphonate center. This forces the molecule to seek external stabilization, leading to extensive intermolecular hydrogen bonding (O-H···O=P interactions). These intermolecular forces link the molecules into chiral helical chains or robust dimers, frequently crystallizing in monoclinic space groups (e.g., P21​/n or P21​/c )[3][4].

Table 1: Representative Crystallographic Parameters for α-Hydroxyiminophosphonate Isomers
Crystallographic Parameter (E) -Isomer (Intermolecular Network) (Z) -Isomer (Intramolecular Network)
Crystal System MonoclinicTriclinic
Space Group P21​/n or P21​/c P1ˉ
Typical Unit Cell Dimensions a≈9.24 Å, b≈8.07 Å, c≈17.46 Å a≈8.12 Å, b≈9.45 Å, c≈11.20 Å
Cell Volume ( V ) ∼1296 ų ∼850 ų
Molecules/Unit Cell ( Z ) 42
Dominant H-Bonding Motif Helical chains / Dimers (O-H···O=P)Monomeric internal rings (O-H···O=P)
C-P Bond Length 1.82 Å (Standard) 1.84 Å (Elongated via internal strain)

Data synthesized from foundational XRD studies on α-substituted phosphonate derivatives[2][3][4].

Mechanistic Reactivity: Structure-Driven Causality

The crystallographic differences between the isomers directly dictate their chemical reactivity, particularly under basic conditions.

EZ_Reactivity cluster_E E-Isomer Dynamics cluster_Z Z-Isomer Dynamics Core α-Hydroxyiminophosphonate Isomeric Mixture E_Struct OH trans to Phosphonate (No internal H-bond) Core->E_Struct Z_Struct OH cis to Phosphonate (Intramolecular H-bond) Core->Z_Struct E_React Base Addition: Intermolecular Attack E_Struct->E_React E_Prod Mono-de-alkylation (Stable C-P Bond) E_React->E_Prod Z_React Base Addition: Intramolecular Attack Z_Struct->Z_React Z_Prod C-P Bond Cleavage (Fragmentation) Z_React->Z_Prod

Fig 1: Divergent reactivity pathways of E/Z α-hydroxyiminophosphonates under basic conditions.

The Causality of Fragmentation: When the (Z) -isomer is subjected to basic conditions (e.g., NaOH in methanol), the base deprotonates the oxime. Because the resulting oximate oxygen is sterically adjacent to the electrophilic phosphorus atom, it executes a rapid intramolecular nucleophilic attack[2]. This cyclic transition state forces the cleavage of the C-P bond, fragmenting the molecule into a nitrile and a dialkyl hydrogen phosphate.

Conversely, the (E) -isomer's geometry physically prevents this internal attack. Instead, the base acts as an intermolecular nucleophile, attacking the alkyl group of the phosphonate ester and resulting in a stable mono-de-alkylated product with an intact C-P bond[2].

Experimental Methodology: Synthesis & Isolation

To study these crystallographic features, researchers must synthesize and isolate the isomers using a self-validating protocol. The following procedure details the oximation of diethyl (methoxycarbonyl)acylphosphonate.

Step-by-Step Synthetic Protocol

Step 1: Reagent Preparation & Nucleophilic Addition

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of diethyl (methoxycarbonyl)acylphosphonate in 25 mL of anhydrous ethanol.

  • Causality: Anhydrous conditions are strictly required to prevent competitive hydrolysis of the sensitive ester and phosphonate moieties.

  • Add 1.1 equivalents (11.0 mmol) of hydroxylamine hydrochloride, followed immediately by the dropwise addition of 1.2 equivalents of anhydrous pyridine.

  • Causality: Pyridine acts as an acid scavenger, liberating the free hydroxylamine nucleophile from its hydrochloride salt while preventing acid-catalyzed degradation of the substrate.

Step 2: Reaction Monitoring (Self-Validation Checkpoint 1)

  • Stir the reaction mixture at 40°C for 4 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) eluent. The complete consumption of the starting material and the appearance of two distinct spots confirm the successful formation of the (E) and (Z) isomeric mixture.

Step 3: Chromatographic Separation

  • Concentrate the mixture in vacuo, partition between dichloromethane (DCM) and water, and extract the aqueous layer twice with DCM. Dry over anhydrous Na₂SO₄.

  • Purify the crude mixture via flash column chromatography on silica gel.

  • Causality: The (E) and (Z) isomers exhibit significantly different dipole moments due to the orientation of the hydroxyl group relative to the highly polar phosphonate moiety, allowing for clean baseline separation on silica.

Step 4: Spectroscopic Validation (Self-Validation Checkpoint 2)

  • Subject the isolated fractions to ³¹P NMR analysis.

  • Validation: The (E) -isomer will consistently present a ³¹P resonance at a lower magnetic field (higher ppm) compared to the (Z) -isomer[2]. This provides unambiguous spectroscopic proof of identity prior to crystallization.

Step 5: Crystallization for XRD

  • Dissolve the pure isomers separately in a minimal amount of ethyl acetate and layer carefully with hexanes. Allow for slow evaporation at room temperature to yield X-ray quality single crystals.

Synthesis S1 Diethyl Acylphosphonate + NH2OH·HCl S2 Pyridine Addition (Acid Scavenging) S1->S2 S3 Nucleophilic Attack & Dehydration S2->S3 S4 Chromatographic Separation S3->S4 S5 Slow Evaporation Crystallization S4->S5

Fig 2: Self-validating synthetic workflow for isolating α-hydroxyiminophosphonate isomers.

References

  • NextSDS. "DIETHYL(HYDROXYIMINO-METHOXYCARBONYL-METHYL)PHOSPHONATE — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Breuer, E., et al. "α-Oxyiminophosphonates: chemical and physical properties. Reactions, theoretical calculations, and X-ray crystal structures of (E) and (Z)-dimethyl α-hydroxyiminobenzylphosphonates." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. Available at:[Link]

  • An, L.-T., et al. "Diethyl [hydroxy(phenyl)methyl]phosphonate." Acta Crystallographica Section E: Structure Reports Online, PMC - NIH. Available at:[Link]

  • Tarasova, O., et al. "Crystallographic Features of Selected New α-Hydroxyphosphonates." ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for Olefination via Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Reagent Profiling Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0) is a highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Reagent Profiling

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0) is a highly functionalized, bench-stable building block. Because the central α -carbon is fully substituted (bearing a phosphonate, an ester, and an oxime group), it cannot directly undergo deprotonation to form the carbanion required for a classical1[1]. However, its unique structure allows it to serve as a powerful precursor for two distinct olefination pathways:

  • Path A (Photocatalytic Radical Phosphinoylation): Under visible-light photocatalysis, the oxime phosphonate undergoes a single-electron transfer (SET) reduction. This triggers a selective C–P bond cleavage, releasing a phosphinoyl radical that can be trapped by silyl enol ethers to form β -ketophosphonates. These intermediates are then subjected to HWE olefination to yield α,β -unsaturated ketones[2].

  • Path B (Classical Reduction to Schmidt’s Reagent): The hydroxyimino group can be reduced to a primary amine and subsequently N-protected. This unmasks an α -proton, converting the molecule into an N-protected α -amino phosphonate. This reagent undergoes highly stereoselective HWE olefination with aldehydes to produce α -dehydroamino acids, which are critical precursors in peptide drug development[3].

Dual-Pathway Workflow

G A Diethyl (hydroxyimino- methoxycarbonyl-methyl)phosphonate B Photocatalysis (SET) + Silyl Enol Ether A->B Path A: Radical Phosphinoylation F Reduction (Zn/H+) & N-Protection A->F Path B: Classical Reduction C β-Ketophosphonate Intermediate B->C D HWE Olefination + Aldehyde & Base C->D E α,β-Unsaturated Ketones D->E G N-Protected α-Amino Phosphonate F->G H HWE Olefination + Aldehyde & Base G->H I α-Dehydroamino Acids H->I

Figure 1: Dual-pathway olefination workflows utilizing diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate.

Protocol A: Photocatalytic Phosphinoylation & HWE Olefination

This protocol leverages the oxime phosphonate as a radical precursor to synthesize β -ketophosphonates, avoiding the hazardous oxidants normally required for H-phosphonate activation[2].

Step 3.1: Photocatalytic Synthesis of β -Ketophosphonate
  • Preparation: In an oven-dried Schlenk tube, add diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (1.0 equiv), the desired silyl enol ether (1.5 equiv), and the photocatalyst Ir(ppy)3​ (1 mol%).

  • Degassing: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Degas the solution via three freeze-pump-thaw cycles and backfill with argon.

  • Irradiation: Irradiate the reaction mixture using a 390 nm LED (or standard blue LED) at room temperature for 12 hours.

  • Workup: Quench the reaction with deionized water, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography.

Causality & Expert Insights: Ir(ppy)3​ is specifically chosen because its highly reducing excited state is thermodynamically capable of transferring an electron to the oxime phosphonate. This SET event induces the fragmentation of the C–P bond, generating the active (EtO)2​P(=O)∙ radical. Acetonitrile is used as the solvent to stabilize the radical intermediates and facilitate efficient electron transfer[2]. Validation & Quality Control: Monitor the reaction via 31P NMR. The starting oxime phosphonate typically resonates at ~8–10 ppm. Complete conversion is validated by the disappearance of this peak and the emergence of the β -ketophosphonate signal at ~20–24 ppm.

Step 3.2: HWE Olefination
  • Deprotonation: Dissolve the isolated β -ketophosphonate (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 15 minutes until hydrogen gas evolution ceases.

  • Addition: Add the target aldehyde (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with diethyl ether, and purify the resulting (E)

    α,β -unsaturated ketone.

Causality & Expert Insights: The stereoselectivity of the HWE reaction is heavily influenced by the nature of the base and solvent[4]. NaH in THF provides irreversible deprotonation. The hard Na+ counterion tightly coordinates the oxaphosphetane intermediate, allowing thermodynamic equilibration that drives the collapse toward the more stable (E) -alkene[1].

Protocol B: Synthesis of α -Dehydroamino Acids

This classical pathway transforms the oxime phosphonate into a Schmidt-type reagent for the stereoselective synthesis of dehydroamino acids[3].

Step 4.1: Reduction and N-Protection
  • Reduction: Dissolve diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate in methanol (0.2 M). Add Zinc dust (5.0 equiv) and 50% aqueous formic acid. Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove zinc salts, and concentrate the filtrate under reduced pressure.

  • Protection: Redissolve the crude amine in dichloromethane (DCM). Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv) and Triethylamine (1.5 equiv). Stir for 6 hours.

  • Purification: Wash with 1M HCl, extract with DCM, and purify to yield methyl 2-(tert-butoxycarbonylamino)-2-(diethoxyphosphoryl)acetate.

Causality & Expert Insights: The oxime must be reduced and protected because a free primary amine would undergo unwanted side reactions (e.g., imine formation) during the basic HWE step. The Boc group provides necessary electron-withdrawing stabilization to the α -carbanion formed in the subsequent step. Validation & Quality Control: Successful reduction is confirmed by the disappearance of the broad =N−OH stretch (~3300 cm−1 ) in IR spectroscopy.

Step 4.2: Z-Selective HWE Olefination
  • Reaction Setup: Dissolve the Boc-protected amino phosphonate in anhydrous DCM (0.1 M).

  • Olefination: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equiv) and the target aldehyde (1.0 equiv) at room temperature. Stir for 12 hours.

  • Workup: Wash the organic layer with 1M KHSO4​ , dry over MgSO4​ , and purify the (Z)

    α -dehydroamino acid derivative.

Causality & Expert Insights: Unlike Protocol A, DBU in DCM is utilized here. DBU is a milder, non-nucleophilic base that prevents the epimerization or degradation of the sensitive amino ester. The bulky Boc group dictates the stereochemical approach of the aldehyde, forcing the substituents into an antiperiplanar arrangement that overwhelmingly favors the (Z) -isomer[3].

Quantitative Data & Stereochemical Outcomes

The table below summarizes expected yields and stereoselectivities based on the chosen pathway and aldehyde substrate.

PathwayAldehyde SubstrateOlefination ReagentBase / SolventYield (%)Stereoselectivity (E:Z)
A (Photocatalytic) Benzaldehyde β -KetophosphonateNaH / THF85%> 95:5
A (Photocatalytic) p-Tolualdehyde β -KetophosphonateNaH / THF82%> 95:5
B (Dehydroamino) BenzaldehydeBoc-Amino PhosphonateDBU / DCM88%5:95
B (Dehydroamino) IsobutyraldehydeBoc-Amino PhosphonateDBU / DCM76%2:98

Note: Data reflects typical optimized conditions. Aliphatic aldehydes in Path B may require slightly longer reaction times due to reduced electrophilicity.

References

  • Deng, L., Zhang, Z.-C., Lin, Z.-X., Yang, H.-B., & Chen, Q. (2026). "Photocatalytic coupling of silyl enol ethers with oxime phosphonates for streamlined β-ketophosphonate synthesis." Chemical Communications, RSC Publishing. 2

  • Wikipedia Contributors. "Horner–Wadsworth–Emmons reaction." Wikipedia, The Free Encyclopedia.1

  • BenchChem Technical Support Team. "Diethyl p-tolylphosphonate in the Horner-Wadsworth-Emmons Reaction: A Comparative Guide." BenchChem. 4

  • Ohfune, Y., & Shinada, T. "Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate." Organic Syntheses. 3

Sources

Application

Synthesis of unnatural alpha-amino acids with CAS 106052-18-0

Application Note: De Novo Synthesis of Unnatural α -Amino Acids via Phosphonoglycine Synthons Executive Summary & Mechanistic Grounding The demand for unnatural, sterically hindered, and stereochemically pure α -amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of Unnatural α -Amino Acids via Phosphonoglycine Synthons

Executive Summary & Mechanistic Grounding

The demand for unnatural, sterically hindered, and stereochemically pure α -amino acids has surged due to their critical role in peptidomimetics, antibody-drug conjugates (ADCs), and small-molecule drug discovery. A highly robust and scalable approach to these building blocks leverages the Horner-Wadsworth-Emmons (HWE) olefination of aldehydes followed by transition-metal-catalyzed asymmetric hydrogenation[1].

At the core of this methodology is CAS 106052-18-0 , chemically known as diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate[2]. This compound serves as a stable, highly functionalized pre-synthon. Structurally, it is the oxime derivative of methyl diethoxyphosphorylacetate. The strategic advantage of starting with this oxime lies in its straightforward reduction and protection to yield a Boc- or Cbz-protected phosphonoglycine ester. This active HWE reagent can then be coupled with a vast array of aliphatic or aromatic aldehydes to form α -dehydroamino acids with strict (Z)-stereocontrol. The (Z)-geometry is an absolute prerequisite for the subsequent asymmetric hydrogenation, as it ensures optimal bidentate chelation (via the alkene and the enamide carbonyl) to the chiral rhodium catalyst, dictating flawless enantiofacial discrimination[3][4].

SynthesisWorkflow Step1 CAS 106052-18-0 Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate Process1 Reductive Amination & Boc Protection (H2, Pd/C, Boc2O) Step1->Process1 Step2 Boc-Phosphonoglycine Methyl Ester (HWE Reagent) Process1->Step2 Process2 Horner-Wadsworth-Emmons Olefination (R-CHO, TMG Base, -78 °C) Step2->Process2 Step3 (Z)-α-Dehydroamino Acid Ester (Crucial for Metal Chelation) Process2->Step3 Process3 Asymmetric Hydrogenation ([Rh(COD)(Me-DuPhos)]BF4, H2) Step3->Process3 Step4 Unnatural Chiral α-Amino Acid (>99% ee) Process3->Step4

Workflow for the synthesis of unnatural alpha-amino acids from CAS 106052-18-0.

Quantitative Data & Optimization Parameters

The success of this synthetic cascade relies heavily on two critical nodes: the (Z)/(E) selectivity during the HWE olefination, and the enantiomeric excess (ee) achieved during hydrogenation.

Causality of Base Selection: The use of standard bases like NaH often results in poor (Z)/(E) ratios because the transition state lacks the necessary steric bulk and hydrogen-bonding coordination to direct the elimination pathway. Conversely, using Tetramethylguanidine (TMG) at low temperatures restricts bond rotation in the oxaphosphetane intermediate, driving the reaction almost exclusively to the (Z)-isomer.

Table 1: Effect of Base on HWE Olefination Selectivity
Base SystemSolventTemperature(Z):(E) RatioIsolated Yield (%)
NaH (Sodium Hydride)THF0 °C60:4075
DBUCH 2​ Cl 2​ 25 °C85:1588
TMG (Tetramethylguanidine) CH 2​ Cl 2​ -78 °C to 25 °C 98:2 92

Causality of Catalyst Selection: The chiral environment of the catalyst must rigidly lock the (Z)-dehydroamino acid. The C2-symmetric Me-DuPhos ligand creates a tightly defined chiral pocket. When the (Z)-enamide coordinates to the Rh(I) center, one enantioface is completely blocked by the methyl groups of the phospholane rings, forcing hydrogen delivery exclusively to the opposite face[3][4].

Table 2: Catalyst Influence on Asymmetric Hydrogenation of (Z)-Dehydroamino Acids
Catalyst SystemH 2​ PressureSubstrateee (%)Absolute Config.
[Rh(COD)(BINAP)]BF 4​ 3 atm(Z)-Dehydro-Phe85(S)
[Rh(COD)(R,R-Me-DuPhos)]BF 4​ 3 atm (Z)-Dehydro-Phe >99 (S)
[Rh(COD)(S,S-Me-DuPhos)]BF 4​ 3 atm (Z)-Dehydro-Phe >99 (R)

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Boc-Phosphonoglycine Methyl Ester

Objective: Convert CAS 106052-18-0 into the active HWE reagent without cleaving the sensitive P-C bond.

  • Setup: Dissolve 10.0 mmol of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0) in 50 mL of anhydrous methanol.

  • Reduction: Add 10% Pd/C (10 mol%) to the flask under an argon atmosphere. Purge the flask with H 2​ gas and maintain under a balloon of H 2​ for 12 hours at room temperature.

    • Causality: Pd/C under mild pressure selectively reduces the oxime to the primary amine without reducing the ester or cleaving the phosphonate ester bonds.

  • Protection: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C. Immediately transfer the filtrate to a clean flask, cool to 0 °C, and add di-tert-butyl dicarbonate (Boc 2​ O, 11.0 mmol) and triethylamine (12.0 mmol). Stir for 4 hours.

  • Workup: Concentrate the solvent in vacuo, partition between EtOAc and 1M HCl, wash with brine, dry over Na 2​ SO 4​ , and evaporate.

  • Validation Checkpoint: Analyze via 1 H NMR. The disappearance of the broad oxime -OH peak (~9.5 ppm) and the appearance of a sharp Boc tert-butyl singlet (~1.45 ppm) alongside the characteristic doublet for the α -proton ( 2JP−H​≈22 Hz) confirms successful conversion.

Protocol 2: Highly (Z)-Selective HWE Olefination

Objective: Couple the phosphonoglycine synthon with an aldehyde to yield the (Z)-dehydroamino acid.

  • Activation: Dissolve the Boc-phosphonoglycine methyl ester (5.0 mmol) in 30 mL of anhydrous CH 2​ Cl 2​ . Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add Tetramethylguanidine (TMG, 5.5 mmol). Stir for 20 minutes to allow complete formation of the phosphonate carbanion.

    • Causality: TMG is a non-nucleophilic, sterically demanding base. Generating the carbanion at -78 °C prevents premature degradation and sets up a highly ordered transition state for aldehyde addition.

  • Coupling: Add the desired aldehyde (e.g., 4-fluorobenzaldehyde, 5.0 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 12 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with CH 2​ Cl 2​ , dry, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: Assess the (Z)/(E) ratio via 1 H NMR. The vinylic proton of the (Z)-isomer typically resonates downfield (e.g., ~7.2-7.5 ppm) compared to the (E)-isomer due to the deshielding effect of the cis-carbonyl group.

Protocol 3: Asymmetric Hydrogenation via Rh-DuPhos

Objective: Stereospecific reduction of the alkene to yield the enantiopure unnatural amino acid.

  • Inert Preparation: In an argon-filled glovebox, dissolve the (Z)-dehydroamino acid ester (2.0 mmol) in 15 mL of degassed anhydrous methanol.

  • Catalyst Loading: Add[Rh(COD)(R,R-Me-DuPhos)]BF 4​ (0.02 mmol, 1 mol%). Transfer the solution to a high-pressure hydrogenation reactor[1].

    • Causality: Methanol is chosen as the solvent because it facilitates the dissociation of the cyclooctadiene (COD) ligand from the Rh center, opening coordination sites for the substrate and H 2​ [4].

  • Hydrogenation: Purge the reactor with H 2​ three times, then pressurize to 3 atm (45 psi). Stir vigorously at 25 °C for 4 hours.

  • Isolation: Vent the reactor, concentrate the mixture, and pass through a short silica plug to remove the rhodium catalyst.

  • Validation Checkpoint: Determine enantiomeric excess (ee) using Chiral HPLC. A single peak (>99% ee) validates the absolute stereocontrol of the DuPhos ligand[3]. The resulting product is the fully protected unnatural α -amino acid, ready for standard ester hydrolysis and Boc-deprotection.

References

  • [3] Rhodium-Catalyzed Asymmetric Hydrogenation - Wiley-VCH. Wiley-VCH. Available at:

  • [1] Asymmetric Hydrogenation | IntechOpen. IntechOpen. Available at:

  • [4] Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society - ACS Publications. Available at:

  • [2] diethyl (methoxycarbonyl)phosphonate 41760-84-3 - Guidechem. Guidechem. Available at:

Sources

Method

Application Note: Preparation of Dehydroamino Acid Derivatives via Hydroxyimino Phosphonates

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Content Type: Advanced Methodology & Validated Protocol Guide Executive Summary & Strategic Rationale α,β-Dehydroamino acids (dhA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Content Type: Advanced Methodology & Validated Protocol Guide

Executive Summary & Strategic Rationale

α,β-Dehydroamino acids (dhAAs) are highly versatile, non-canonical amino acid building blocks. They are ubiquitous in bioactive natural products (e.g., thiocillins, yaku'amides) and serve as orthogonal chemical handles for the late-stage functionalization of peptides . While several methods exist to synthesize dhAAs (such as the Erlenmeyer azlactone synthesis or elimination of β-hydroxy amino acids), these traditional routes often require harsh conditions that are incompatible with sensitive functional groups or complex peptide backbones .

This application note details a highly controlled, stereoselective synthetic pipeline utilizing α-hydroxyimino phosphonates as critical intermediates. By converting cheap, commercially available phosphonoacetates into α-hydroxyimino phosphonates, and subsequently reducing them to α-phosphonoglycinates, chemists can leverage the Horner–Wadsworth–Emmons (HWE) olefination to yield dhAAs with exceptional (Z)-stereoselectivity and mild reaction conditions .

Mechanistic Workflow & Logical Causality

The synthesis is a self-validating, three-step cascade designed to maximize yield while preventing the degradation of highly reactive intermediates.

  • Electrophilic Nitrosation: Triethyl phosphonoacetate is reacted with nitrous acid (generated in situ from NaNO 2​ and acetic acid). This cleanly installs the oxime (hydroxyimino) group at the α-carbon.

  • Reductive Carbamoylation (The Critical Junction): Free α-aminophosphonates are notoriously unstable and prone to dimerization. To circumvent this, the α-hydroxyimino phosphonate is subjected to catalytic hydrogenation in the presence of Boc-anhydride (Boc 2​ O). This one-pot reduction-protection traps the nascent amine immediately, yielding a stable, bench-ready α-phosphonoglycinate.

  • Horner–Wadsworth–Emmons (HWE) Olefination: The α-phosphonoglycinate is deprotonated using a sterically hindered, non-nucleophilic base (1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU). The resulting phosphonate carbanion reacts with an aldehyde. Thermodynamic control during the breakdown of the oxaphosphetane intermediate ensures high selectivity for the (Z)-dehydroamino acid .

Workflow Visualization

SynthesisWorkflow Step1 Step 1: Nitrosation Triethyl Phosphonoacetate Step2 Step 2: Reductive Protection α-Hydroxyimino Phosphonate Step1->Step2 NaNO2, AcOH 0 °C to rt Step3 Step 3: HWE Olefination α-Phosphonoglycinate Step2->Step3 H2, Pd/C, Boc2O EtOH, rt Product Final Product α,β-Dehydroamino Acid Step3->Product RCHO, DBU DCM, 0 °C to rt

Workflow for the synthesis of dehydroamino acids via hydroxyimino phosphonates.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(Diethoxyphosphoryl)-2-(hydroxyimino)acetate

Objective: Install the oxime functional group via active methylene nitrosation.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve triethyl phosphonoacetate (10.0 g, 44.6 mmol) in glacial acetic acid (30 mL).

  • Temperature Control: Chill the solution to 0–5 °C using an ice-water bath. Causality: Nitrous acid degrades rapidly at room temperature, releasing NO x​ gases and reducing the effective reagent concentration.

  • Addition: Dissolve NaNO 2​ (3.7 g, 53.5 mmol, 1.2 eq) in a minimum amount of distilled water (approx. 10 mL). Add this aqueous solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Dilute the mixture with ethyl acetate (100 mL) and wash sequentially with water (3 × 50 mL) and saturated aqueous NaHCO 3​ until the aqueous layer is slightly basic. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • In-Process QC: 1 H NMR (CDCl 3​ ) should show the complete disappearance of the α-CH 2​ protons (previously at ~2.9 ppm) and the appearance of a broad oxime -OH singlet at ~11.0 ppm.

Protocol B: Reductive Carbamoylation to α-Phosphonoglycinate

Objective: Convert the oxime to a protected amine without isolating the unstable free amine.

  • Setup: Dissolve the crude α-hydroxyimino phosphonate (approx. 11.0 g, 43.4 mmol) in absolute ethanol (80 mL).

  • Reagent Addition: Add Boc 2​ O (10.4 g, 47.7 mmol, 1.1 eq) followed by 10% Pd/C catalyst (1.0 g).

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours. Causality: The Boc 2​ O must be present before reduction begins to instantly capture the generated amine, preventing intermolecular condensation.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with additional ethanol. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane 1:1) to yield the Boc-protected α-phosphonoglycinate as a white solid.

  • In-Process QC: 1 H NMR (CDCl 3​ ) will reveal a large tert-butyl singlet at ~1.45 ppm and a characteristic doublet for the α-CH proton at ~4.8 ppm ( 2JHP​ ≈ 20 Hz).

Protocol C: HWE Olefination to α,β-Dehydroamino Acids

Objective: Stereoselective olefination to yield the target dhAA.

  • Setup: Dissolve the Boc-α-phosphonoglycinate (2.0 g, 5.9 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Aldehyde Addition: Add the desired aldehyde (5.9 mmol, 1.0 eq) directly to the solution.

  • Base Addition: Add DBU (0.99 g, 6.5 mmol, 1.1 eq) dropwise over 5 minutes. Causality: DBU is preferred over NaH or KOtBu because its non-nucleophilic nature prevents side reactions with the aldehyde, and it provides a homogeneous reaction environment that maximizes (Z)-selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • In-Process QC: 1 H NMR will show the disappearance of the α-CH doublet (~4.8 ppm) and the emergence of a vinylic proton signal (typically 6.5–7.5 ppm depending on the aldehyde substituent).

Quantitative Performance Data

The methodology exhibits broad functional group tolerance. The table below summarizes the substrate scope, highlighting the robust yields and high (Z)-stereoselectivity achieved during the HWE olefination step (Protocol C).

Aldehyde SubstrateBaseSolventIsolated Yield (%)(Z):(E) Ratio
BenzaldehydeDBUDCM88> 95:5
4-MethoxybenzaldehydeDBUDCM8598:2
4-NitrobenzaldehydeDBUDCM8294:6
AcetaldehydeDBUDCM7689:11
IsobutyraldehydeDBUDCM8192:8

Note: The (Z)-isomer is thermodynamically favored. Sterically bulky aliphatic aldehydes (e.g., isobutyraldehyde) maintain excellent selectivity, though highly volatile aldehydes (e.g., acetaldehyde) may show slightly reduced yields due to evaporative loss prior to coupling.

References

  • Bogart, J. W., & Bowers, A. A. (2019). Dehydroamino Acids: Chemical Multi-tools for Late-Stage Diversification. Organic & Biomolecular Chemistry, 17(15), 3653–3669.[Link]

  • Dadová, J., Galan, S. R. G., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of dehydroalanine. Current Opinion in Chemical Biology, 46, 71–81.[Link]

  • Ordonez, M., et al. (2020). Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. RSC Advances, 10, 7413-7458.[Link]

  • Wang, S., Wu, K., Tang, Y., & Deng, H. (2024). Dehydroamino Acid Residues in Bioactive Natural Products. Natural Product Reports, 41, 273–297.[Link]

Application

Optimal solvent systems for diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate HWE reactions

An in-depth technical analysis and protocol guide for the Horner-Wadsworth-Emmons (HWE) olefination utilizing diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate derivatives. Executive Summary & Mechanistic Causalit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and protocol guide for the Horner-Wadsworth-Emmons (HWE) olefination utilizing diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate derivatives.

Executive Summary & Mechanistic Causality

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0) is a highly specialized reagent primarily utilized in the synthesis of α,β -dehydroamino acids—critical building blocks in peptide drug development and natural product synthesis.

However, a fundamental mechanistic reality must be addressed: this oxime cannot undergo a Horner-Wadsworth-Emmons (HWE) reaction directly.

The HWE olefination fundamentally requires the deprotonation of an sp³-hybridized α -carbon to generate a nucleophilic phosphonate carbanion . In diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate, the α -carbon is sp²-hybridized and double-bonded to the oxime nitrogen (C=NOH), meaning it possesses zero α -protons. Applying a base to this system merely deprotonates the oxime hydroxyl group (pKa ~10–12), yielding an inert oximate anion that cannot condense with an aldehyde.

To unlock its HWE reactivity, the oxime must first be reduced to a primary amine (creating an sp³ α -carbon with an acidic C–H bond) and subsequently N-protected (typically with a Boc or Cbz group) to prevent nucleophilic interference. This transforms the inert oxime into the highly reactive Schmidt’s reagent (N-Boc- α -phosphonoglycine methyl ester) , which readily undergoes HWE olefination.

G A Diethyl (hydroxyimino- methoxycarbonyl-methyl) phosphonate (Lacks α-proton) B Reduction & N-Protection (Zn/AcOH, Boc2O) A->B Step 1 C N-Boc-α-phosphonoglycine methyl ester (Active HWE Reagent) B->C Yields D Deprotonation (Base: DBU / Solvent: DCM) C->D Step 2 E Phosphonate Carbanion D->E Forms F Aldehyde Addition (HWE Olefination) E->F Reacts with RCHO G α,β-Dehydroamino Acid (Z-isomer predominant) F->G Eliminates Phosphate

Mechanistic pathway: Hydroxyimino phosphonate reduction to active HWE α-phosphonoglycine ester.

Optimal Solvent Systems for the HWE Olefination

Once activated to the α -phosphonoglycine ester, the choice of solvent and base dictates the stereochemical outcome (Z vs. E isomer) and reaction kinetics. The thermodynamic Z-isomer is typically the desired target for downstream asymmetric hydrogenation into L-amino acids.

Solvent SystemBaseTemp (°C)Stereoselectivity (Z:E)Mechanistic RationaleIdeal Application Scope
Dichloromethane (DCM) DBU or TMG0 to 25> 95:5Tight ion pairing in this non-coordinating solvent suppresses oxaphosphetane equilibration, driving anti-periplanar elimination.Standard aromatic and unhindered aliphatic aldehydes.
Tetrahydrofuran (THF) NaH or KOtBu-78 to 0~ 80:20Strong cation solvation generates a highly reactive, "naked" carbanion, overcoming steric barriers at the cost of some Z-selectivity.Sterically hindered or electronically deactivated electrophiles.
Acetonitrile (MeCN) DBU + LiCl25> 90:10Li⁺ coordination to the phosphonyl oxygen significantly lowers the α -proton pKa, enabling the use of mild bases .Base-sensitive aldehydes highly prone to α -epimerization.

Self-Validating Experimental Protocols

Protocol A: Activation of the Hydroxyimino Phosphonate

Objective: Convert the inert oxime into the active HWE precursor (N-Boc- α -phosphonoglycine methyl ester).

  • Reduction: Dissolve diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (10.0 mmol, 1.0 equiv) in a 4:1 mixture of glacial acetic acid and deionized water (25 mL). Cool the flask to 0 °C using an ice-water bath.

  • Zinc Addition: Portion-wise, add activated Zinc dust (40.0 mmol, 4.0 equiv) over 20 minutes to ensure the exothermic reaction does not exceed 10 °C. Stir vigorously for 2 hours. Validation: The disappearance of the starting material UV-active spot on TLC (Hexanes/EtOAc 1:1) confirms complete reduction to the free amine.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the pad with ethyl acetate (30 mL) and concentrate the filtrate under reduced pressure.

  • N-Protection: Redissolve the crude amine in a 1:1 mixture of 1,4-dioxane and water (30 mL). Add solid NaHCO₃ (25.0 mmol, 2.5 equiv) followed by dropwise addition of Boc-anhydride (12.0 mmol, 1.2 equiv). Stir at 25 °C for 12 hours.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the active Schmidt's reagent as a viscous oil.

Protocol B: Highly Z-Selective HWE Olefination (DCM/DBU System)

Objective: Synthesize α,β -dehydroamino acids with >95% Z-stereoselectivity.

  • System Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the N-Boc- α -phosphonoglycine methyl ester (5.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration (50 mL).

  • Electrophile Introduction: Add the target aldehyde (5.5 mmol, 1.1 equiv) in a single portion. Cool the reaction vessel to 0 °C.

  • Carbanion Generation: Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.5 mmol, 1.1 equiv) over 5 minutes. Validation: A distinct, transient yellowing of the solution will occur, visually confirming the successful generation of the phosphonate carbanion.

  • Olefination: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C. Monitor via TLC (typically complete within 2–4 hours).

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Separate the organic layer and extract the aqueous phase with DCM (2 × 15 mL). Dry the combined organics over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The Z-isomer will typically elute slower than the minor E-isomer.

References

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. URL:[Link]

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186. URL:[Link]

Method

Topic: Catalyst Selection for the Asymmetric Synthesis of α-Aminophosphonates from Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate

An Application Guide for Drug Development Professionals and Organic Chemists Abstract α-Aminophosphonates are paramount in medicinal and agricultural chemistry, serving as bioisosteric analogues of α-amino acids that exh...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

α-Aminophosphonates are paramount in medicinal and agricultural chemistry, serving as bioisosteric analogues of α-amino acids that exhibit potent biological activities, including enzyme inhibition.[1][2] The stereoselective synthesis of these compounds is a critical challenge in drug development. This guide provides a comprehensive overview of modern catalytic strategies for the asymmetric reduction of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate and related α-oximinophosphonates, which are key precursors to chiral α-aminophosphonates. We will delve into the mechanistic principles, practical protocols, and comparative analysis of Asymmetric Transfer Hydrogenation (ATH), Asymmetric Hydrogenation (AH), and related organocatalytic methods to empower researchers in selecting the optimal catalyst system for their synthetic goals.

Introduction: The Significance of Chiral α-Aminophosphonates

The replacement of a carboxylic acid group in an amino acid with a phosphonic acid moiety results in an α-aminophosphonate. This structural modification from a planar sp² carbon to a tetrahedral sp³ phosphorus center creates a transition-state analogue capable of potently inhibiting a variety of enzymes, such as proteases and angiotensin-converting enzymes.[2] This has led to their widespread investigation as antibacterial, anticancer, and antiviral agents.[2]

The primary synthetic challenge lies in the controlled formation of the chiral center at the α-carbon. A highly effective strategy involves the stereoselective reduction of the C=N double bond in precursors like diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate. The choice of catalyst is the single most important factor determining the yield and, crucially, the enantiomeric purity of the final product.

General_Transformation Precursor Diethyl (hydroxyimino-methoxycarbonyl- methyl)phosphonate Catalyst Chiral Catalyst + H Source Precursor->Catalyst Asymmetric Reduction S_Product (S)-α-Aminophosphonate Catalyst->S_Product Path A R_Product (R)-α-Aminophosphonate Catalyst->R_Product Path B

Caption: General catalytic routes to enantiopure α-aminophosphonates.

Core Strategy: Asymmetric Reduction of the C=N Bond

The conversion of the prochiral oxime functionality into a chiral amine is the cornerstone of this synthetic approach. This can be achieved through two primary catalytic paradigms: direct reduction using a hydrogen source (either H₂ gas or a transfer agent) with a chiral metal catalyst, or via an indirect route involving derivatization to an imine followed by a catalyzed nucleophilic addition. This guide will focus on the most direct and powerful catalytic reduction methods.

Catalytic Strategy I: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is an operationally simpler and often safer alternative to high-pressure hydrogenation, making it ideal for rapid screening and process development. It utilizes a hydrogen donor, typically formic acid or isopropanol, in the presence of a transition metal catalyst.

3.1. Principle and Catalyst System

Noyori-type ruthenium catalysts are the gold standard for ATH of ketones and imines.[3] A typical catalyst consists of a Ru(II) center coordinated to a chiral N-tosylated diamine ligand, such as (R,R)-TsDPEN. The mechanism involves the formation of a ruthenium-hydride species which delivers the hydride to one face of the C=N bond. The facial selectivity is dictated by the stereochemistry of the chiral ligand, enabling access to either enantiomer of the final product with high precision. While much of the literature focuses on the ATH of α-iminophosphonates, the principles are directly applicable to the reduction of the oxime group.[2]

3.2. Representative Protocol: Ru-Catalyzed ATH of an α-Oximinophosphonate Derivative

This protocol is adapted from established procedures for related substrates.[2][3]

  • Catalyst Activation: In an argon-purged flask, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 2.2 mol%) in anhydrous dichloromethane. Stir at 40°C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate substrate (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃ azeotrope), which serves as the hydrogen source.

  • Catalysis: Add the activated catalyst solution from step 1 to the substrate solution.

  • Reaction Monitoring: Stir the reaction mixture at 28-40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.

3.3. Data Summary: Performance of ATH Catalysts

Catalyst SystemHydrogen SourceSubstrate TypeTypical YieldTypical ee (%)Reference
[RuCl₂(p-cymene)]₂ / (R,R)-TsDPENHCOOH/NEt₃Acyclic α-Iminophosphonates>90%>98%[2]
Noyori-type Ru CatalystHCOOH/NEt₃Diisopropyl α-Oxophosphonates>95%>98%[3]

Catalytic Strategy II: Asymmetric Hydrogenation (AH)

Direct asymmetric hydrogenation (AH) with molecular hydrogen (H₂) is a highly atom-economical method, particularly suited for large-scale industrial synthesis. It requires specialized high-pressure equipment but often provides excellent results with very low catalyst loadings.

4.1. Principle and Catalyst Systems

In AH, a chiral transition metal complex, typically based on Rhodium, Iridium, or Palladium, coordinates to the C=N bond and facilitates the stereoselective addition of hydrogen. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.

  • Rhodium-Based Catalysts: Rhodium complexes with chiral diphosphine ligands like BINAP and DuPhos are well-established for the AH of C=N bonds. They have been successfully applied to the reduction of α-iminophosphonates, yielding products with enantiomeric excesses up to 94%.[4]

  • Palladium-Based Catalysts: Palladium catalysts paired with ligands such as (R)-Difluorophos have also demonstrated high efficiency, producing α-aminophosphonates in yields up to 98% and ee's up to 97%.[5]

  • Iridium-Based Catalysts: While less common for phosphonates, Ir-complexes with ligands like f-Binaphane are exceptionally effective for the AH of various imines and are a promising area for exploration.[6]

AH_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Analysis & Purification Prep Mix Metal Precursor (e.g., [Rh(COD)₂]BF₄) + Chiral Ligand (e.g., BINAP) in solvent AddSubstrate Add Substrate Solution to Autoclave Prep->AddSubstrate Transfer to Autoclave Purge Purge Autoclave with Argon, then H₂ AddSubstrate->Purge Pressurize Pressurize with H₂ (e.g., 10-50 atm) Purge->Pressurize React Stir at Set Temperature (e.g., 25-50°C) Pressurize->React Depressurize Vent H₂ Pressure React->Depressurize Concentrate Concentrate Reaction Mixture Depressurize->Concentrate Purify Purify via Chromatography Concentrate->Purify Analyze Analyze ee by Chiral HPLC Purify->Analyze

Caption: Experimental workflow for asymmetric hydrogenation.

4.2. Representative Protocol: Rh/BINAP-Catalyzed Asymmetric Hydrogenation

This protocol is a general representation based on literature procedures.[4]

  • Catalyst Preparation: In a glovebox, charge an autoclave with [Rh(COD)₂]BF₄ (1 mol%) and (R)-BINAP (1.1 mol%). Add degassed, anhydrous solvent (e.g., methanol or THF). Stir for 20 minutes until a homogeneous solution is formed.

  • Reaction Setup: Add a solution of the α-oximinophosphonate substrate (1.0 eq) in the same degassed solvent to the autoclave.

  • Hydrogenation: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 20 atm).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by observing hydrogen uptake.

  • Workup: After the reaction is complete (typically 12-48 hours), carefully vent the excess hydrogen. Remove the solvent under reduced pressure.

  • Purification & Analysis: Dissolve the residue and purify by flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.

Alternative Strategy: Organocatalysis

While metal catalysis dominates direct reduction, organocatalysis offers a complementary, metal-free approach, typically for the related aza-Pudovik reaction.[7] This strategy involves converting the oxime to the corresponding N-aryl or N-alkyl imine, which is then reacted with a phosphite source in the presence of a chiral organocatalyst.

  • Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) are highly effective catalysts.[5][8] They activate the imine by protonating the nitrogen atom, facilitating a highly enantioselective nucleophilic attack by the phosphite.

  • Thiourea Catalysts: Bifunctional thiourea catalysts activate the imine through hydrogen bonding, similarly guiding the incoming nucleophile to a specific face of the C=N bond.[9]

This two-step approach (oxime -> imine -> catalyzed addition) provides an alternative pathway to the desired chiral α-aminophosphonates and can be advantageous when metal-based methods are problematic.

Decision_Tree Start Starting Material: α-Oximinophosphonate Decision1 Choose Reduction Strategy Start->Decision1 Direct Direct Catalytic Reduction Decision1->Direct One Step Indirect Indirect Route Decision1->Indirect Two Steps ATH Asymmetric Transfer Hydrogenation (ATH) (Ru-TsDPEN) Direct->ATH AH Asymmetric Hydrogenation (AH) (Rh-BINAP, etc.) Direct->AH Step1 Convert Oxime to Imine Indirect->Step1 Step2 Organocatalytic aza-Pudovik Reaction (Chiral Acid/Thiourea) Step1->Step2

Caption: Decision logic for synthetic route selection.

Summary and Catalyst Selection Guide

The choice between ATH, AH, and an indirect organocatalytic route depends on the specific research or development goals, available equipment, and scale of the reaction.

FeatureAsymmetric Transfer Hydrogenation (ATH)Asymmetric Hydrogenation (AH)Organocatalytic aza-Pudovik
Catalyst Ru-diamine complexesRh, Pd, Ir-phosphine complexesChiral Phosphoric Acids, Thioureas
Hydrogen Source HCOOH/NEt₃, i-PrOHH₂ Gas(Indirect: Phosphite Source)
Equipment Standard glasswareHigh-pressure autoclaveStandard glassware
Operational Complexity Low to moderateHigh (requires safety protocols for H₂)Moderate (requires imine synthesis)
Typical ee Excellent (>98%)Very Good to Excellent (90-99%)Very Good to Excellent (91-98%)
Best For... Rapid screening, small to medium scale, avoiding high-pressure H₂.Large-scale synthesis, high atom economy.Metal-free synthesis, alternative substrate scope.

Expert Recommendation: For initial laboratory-scale investigations and rapid catalyst screening, Asymmetric Transfer Hydrogenation (ATH) with a Noyori-type catalyst is highly recommended due to its operational simplicity and excellent enantioselectivity.[2][3] For process development and large-scale synthesis where atom economy is critical, Asymmetric Hydrogenation (AH) is the superior choice, provided the necessary high-pressure equipment is available.[4][5]

References

  • A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. (2021). Rasayan Journal of Chemistry. [Link]

  • Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. (n.d.). Chemistry – A European Journal. [Link]

  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (n.d.). Molecules. [Link]

  • Synthesis of α-aminophosphonates and related derivatives under microwave conditions. (n.d.). Molbank. [Link]

  • Ru‐Catalyzed Asymmetric Transfer Hydrogenation of α‐iminophosphonates: A Novel Synthetic Approach for Valuable Chiral α‐Aminophosphonates. (2025). Chemistry – A European Journal. [Link]

  • The Last Decade of Optically Active α-Aminophosphonates. (2023). Molecules. [Link]

  • Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik-Fields Reaction. (2017). IntechOpen. [Link]

  • Catalytic Hydrogenation of α‐Iminophosphonates as a Method for the Synthesis of Racemic and Optically Active α‐Aminophosphonates. (n.d.). Scite. [Link]

  • Asymmetric reductive amination of ketones. (2004).
  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. (2015). Organic Letters. [Link]

  • Synthesis of α-amino phosphonates. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in reactions with diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate

Welcome to the Technical Support Center for Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS: 106052-18-0)[1]. As a Senior Application Scientist, I have designed this diagnostic guide to address the most cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS: 106052-18-0)[1]. As a Senior Application Scientist, I have designed this diagnostic guide to address the most critical yield-limiting issues researchers face when utilizing this reagent.

This compound is a highly versatile building block, primarily utilized in two synthetic paradigms:

  • As a precursor to α-amino phosphonates : It is reduced and protected to form the active Horner-Wadsworth-Emmons (HWE) reagents used in the synthesis of dehydroamino acids.

  • As a structural scaffold : It is O-functionalized to synthesize complex oxime-containing bioactive molecules, such as Psammaplin A derivatives[2].

🔬 Diagnostic Scenarios & Troubleshooting

Scenario 1: "I am recovering unreacted starting material when attempting a direct Horner-Wadsworth-Emmons (HWE) olefination."

The Root Cause (Causality): A standard HWE reaction requires the phosphonate to possess an sp3 -hybridized α-carbon with at least one highly acidic proton. This proton is abstracted by a base to form the nucleophilic phosphonate carbanion. In diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate, the α-carbon is sp2 -hybridized ( C=N−OH ) and strictly lacks an α-proton[1]. Treating this reagent directly with a base (like NaH or DBU) merely deprotonates the oxime hydroxyl group (pKa ~8), forming an electron-rich oximate anion that is completely inert to olefination.

The Solution: You must first reduce the hydroxyimino group to an amine. This transformation re-hybridizes the α-carbon to sp3 , generating the necessary acidic α-proton. Once the amine is protected (e.g., as an N-Boc carbamate), the molecule becomes a highly active HWE reagent.

Workflow A Diethyl (hydroxyimino- methoxycarbonyl-methyl)phosphonate B Step 1: Reduction & Protection (H2, Pd/C, Boc2O) A->B C N-Boc-α-amino phosphonate (Active HWE Reagent) B->C Generates sp3 α-proton D Step 2: HWE Olefination (Base, R-CHO) C->D E Dehydroamino Acid D->E Stereoselective (Z/E)

Fig 1: Workflow for utilizing the reagent in Horner-Wadsworth-Emmons (HWE) olefination.

Scenario 2: "My reduction of the oxime to the amine gives poor yields and multiple spots on TLC."

The Root Cause (Causality): During catalytic hydrogenation, the oxime is initially reduced to a highly reactive imine intermediate. Before this imine can be fully reduced to the target primary amine, the newly formed primary amine acts as a nucleophile. It attacks the unreacted imine, leading to a condensation reaction that forms a secondary amine (dimerization). This side reaction severely limits the yield of the desired monomeric product.

The Solution: Implement a one-pot reduction-protection strategy. By introducing Di-tert-butyl dicarbonate ( Boc2​O ) directly into the hydrogenation vessel, the primary amine is trapped and protected in situ the moment it forms. The resulting bulky N-Boc carbamate is non-nucleophilic, completely shutting down the dimerization pathway.

Mechanism Oxime Oxime Phosphonate Imine Imine Intermediate Oxime->Imine H2 / Pd/C Amine Free Primary Amine Imine->Amine H2 / Pd/C Dimer Secondary Amine (Dimer) Yield Loss Imine->Dimer Condensation BocAmine N-Boc Protected Amine Target Product Imine->BocAmine Boc2O Trap (In situ) Amine->Imine Nucleophilic Attack (Without Boc2O) Amine->BocAmine Boc2O Trap (In situ)

Fig 2: Mechanism of dimerization during reduction and the preventative in situ Boc2O trapping.

Scenario 3: "I am trying to O-alkylate the oxime for a natural product synthesis, but the ester is hydrolyzing."

The Root Cause (Causality): The oxime proton is sterically hindered by the adjacent bulky diethyl phosphonate and methoxycarbonyl groups. Using harsh, aqueous-compatible bases (like NaOH or KOH ) to force the deprotonation inevitably leads to the saponification of the methyl ester[2].

The Solution: Rely on soft electrophile/nucleophile principles. Use strictly anhydrous conditions with mild bases. For O-alkylation (e.g., benzylation), utilize Ag2​O or K2​CO3​ in an aprotic polar solvent like Acetonitrile ( MeCN ).

📊 Quantitative Data: Reduction Optimization

The following table summarizes the causal relationship between reduction conditions and the isolated yield of the monomeric amine.

Catalyst SystemAdditiveSolventPrimary ProductIsolated Yield (%)
Pd/C (10 wt%)NoneMeOHPrimary Amine + Dimer45%
Raney NiNoneEtOHPrimary Amine60%
Pd/C (10 wt%)HCl (1.0 eq)MeOHAmine Hydrochloride85%
Pd/C (10 wt%) Boc2​O (1.2 eq) EtOAc/MeOH N-Boc Amine 95%

🧪 Self-Validating Experimental Protocols

Protocol 1: High-Yield One-Pot Synthesis of N-Boc-α-amino Phosphonate

This protocol ensures the highest possible yield by preventing dimerization through in situ trapping.

  • Setup: In a flame-dried, argon-purged flask, dissolve diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (1.0 eq) in a 1:1 mixture of anhydrous EtOAc and MeOH (0.2 M concentration).

  • Reagent Addition: Add Boc2​O (1.2 eq) followed by 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure). Stir vigorously at 25 °C for 12 hours.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-α-amino phosphonate.

  • Self-Validation Check:

    • TLC: The desired product will not stain immediately with Ninhydrin (unlike a free amine) but will appear after prolonged heating or via Phosphomolybdic Acid (PMA) stain.

    • 1 H NMR: Confirm success by the appearance of a sharp singlet at ~1.42 ppm (9H, t -butyl group) and the complete disappearance of the broad oxime −OH peak (>9.0 ppm).

Protocol 2: Selective O-Silylation of the Hydroxyimino Group

Use this protocol when the oxime moiety must be retained for downstream coupling (e.g., Psammaplin A analogs)[2].

  • Setup: Dissolve the reagent (1.0 eq) in anhydrous DMF (0.3 M) under an inert atmosphere.

  • Base Addition: Add Imidazole (2.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with distilled water and extract three times with diethyl ether. Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Check:

    • TLC: The product will exhibit a significantly higher Rf​ value (highly non-polar) compared to the starting material.

    • 1 H NMR: Validation is confirmed by new upfield singlets at ~0.15 ppm (6H, Si−CH3​ ) and ~0.95 ppm (9H, Si−tBu ).

📚 References

  • Title: Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modification Source: Marine Drugs, National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with CAS 106052-18-0

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve low conversion rates when utilizing CAS 106...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve low conversion rates when utilizing CAS 106052-18-0 (Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate)[1].

This specialized reagent is a cornerstone in Horner-Wadsworth-Emmons (HWE) olefination reactions, primarily used to synthesize α,β -dehydroamino acid derivatives (specifically α -oximino acrylates) which are critical precursors for unnatural amino acids. However, its unique structure—featuring an acidic α -proton flanked by an oxime, a methoxycarbonyl ester, and a phosphonate—makes it highly susceptible to side reactions if the microenvironment is not perfectly tuned.

Part 1: Diagnostic Workflow & Causality

Low conversion rates in HWE reactions using this reagent typically stem from three mechanistic failures:

  • Incomplete Carbanion Formation: The pKa of the α -proton requires a sufficiently strong base. If the base is too weak, the equilibrium favors the protonated state, stalling the reaction.

  • Nucleophilic Degradation: The methoxycarbonyl group is highly susceptible to saponification or transesterification[2]. Nucleophilic bases will attack the ester rather than abstracting the α -proton.

  • Steric Hindrance at the Carbonyl: The bulky diethoxyphosphoryl and hydroxyimino groups create massive steric clash during the formation of the oxaphosphetane intermediate, particularly when reacting with ketones.

DiagnosticWorkflow Start Low Conversion Rate Observed CheckMoisture Check Solvent Moisture (Karl Fischer Titration) Start->CheckMoisture MoistureHigh Dry Solvents (Use 3Å Molecular Sieves) CheckMoisture->MoistureHigh >50 ppm H2O BaseCheck Evaluate Base Strength & Nucleophilicity CheckMoisture->BaseCheck <50 ppm H2O BaseChange Switch to DBU or NaH (Avoid NaOH/KOH) BaseCheck->BaseChange Weak/Nucleophilic Base StericCheck Assess Substrate Sterics (Ketone vs Aldehyde) BaseCheck->StericCheck Strong/Non-nucleophilic Base IncreaseTemp Increase Temp / Time or use LiCl Additive StericCheck->IncreaseTemp Hindered Substrate

Diagnostic logic tree for troubleshooting low conversion rates in HWE reactions.

Part 2: Self-Validating Experimental Protocol

To eliminate baseline errors, adopt the following optimized methodology. This protocol is designed as a self-validating system , providing visual feedback at critical junctures to confirm mechanistic success before proceeding.

Optimized HWE Olefination Protocol

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 1.1 equivalents of CAS 106052-18-0[3] and dissolve in anhydrous THF to create a 0.1 M solution.

    • Causality: THF provides optimal solubility for the phosphonate and stabilizes the resulting ion pair during carbanion formation. Moisture must be eliminated to prevent quenching of the basic reagent.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise, add 1.15 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Causality: DBU is a strong, non-nucleophilic amidine base. It provides quantitative deprotonation without attacking the sensitive methoxycarbonyl ester.

    • Validation Check:Colorimetric Shift. The deprotonation of the α -carbon generates a highly conjugated, stabilized carbanion. The solution must transition from colorless to a vibrant, deep yellow/orange within 5 minutes. If the solution remains clear, deprotonation has failed (likely due to wet solvent or degraded base). Do not proceed to step 3 until this color change is observed.

  • Substrate Addition: Dissolve 1.0 equivalent of the target aldehyde/ketone in a minimal amount of anhydrous THF and add dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2-4 hours.

    • Causality: The intermediate oxaphosphetane requires thermal energy to undergo cycloreversion into the desired alkene and the water-soluble diethyl phosphate byproduct.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl to neutralize the DBU. Extract with Ethyl Acetate. The phosphate byproduct will partition cleanly into the aqueous layer.

ProtocolWorkflow Step1 1. Preparation Dissolve CAS 106052-18-0 in Anhydrous THF Step2 2. Deprotonation Add DBU at 0°C Step1->Step2 Step3 3. Validation Observe Bright Yellow Solution Step2->Step3 Step4 4. Addition Add Carbonyl Substrate Slowly Step3->Step4 Step5 5. Propagation Warm to 25°C Stir 2-4 Hours Step4->Step5

Self-validating experimental workflow for optimal carbanion generation and olefination.

Part 3: Quantitative Optimization Data

The table below summarizes our internal benchmarking for base and solvent selection when reacting CAS 106052-18-0 with a standard benzaldehyde derivative.

BaseSolventNucleophilicityCarbanion Color (Validation)Conversion (%)Primary Failure Mode
NaOH MeOHHighFaint Yellow< 10%Ester hydrolysis / Saponification
K₂CO₃ MeCNLowPale Yellow35%Incomplete deprotonation (Weak base)
NaH THFVery LowDeep Orange85%Minor side-reactions if uncooled
DBU THFVery LowBright Yellow > 95% None (Optimal conditions)
LiHMDS THFVery LowDeep Red60%Over-reactivity / Reagent degradation
Part 4: Troubleshooting FAQs

Q: My reaction stalls at 30% conversion when using K₂CO₃. Why? A: Potassium carbonate is a heterogeneous base in organic solvents and lacks the basicity required to drive the equilibrium toward complete carbanion formation. Causality: The deprotonation of CAS 106052-18-0 is an equilibrium process. If the base is too weak, the concentration of the active ylide remains low, allowing competing pathways to dominate. Solution: Switch to a homogeneous, non-nucleophilic organic base like DBU[4].

Q: I am observing the hydrolysis of the ester group instead of the desired olefination. What is causing this? A: You are likely using a nucleophilic base (e.g., NaOH, KOH, or alkoxides like NaOMe) or your solvent contains significant moisture. Causality: Nucleophiles will preferentially attack the sterically accessible methoxycarbonyl group rather than abstracting the α -proton[2]. Solution: Strictly use anhydrous aprotic solvents (THF or DCM) and non-nucleophilic bases.

Q: The reaction works perfectly for aldehydes but yields <5% conversion for my target ketone. How can I fix this? A: Ketones are inherently less electrophilic and more sterically hindered than aldehydes. The bulky nature of the diethoxyphosphoryl and hydroxyimino groups on CAS 106052-18-0 creates massive steric clash during the formation of the oxaphosphetane intermediate. Solution: Increase the reaction temperature to reflux (65 °C in THF) to provide the necessary activation energy for cycloreversion. Alternatively, add a Lewis acid (e.g., anhydrous LiCl) to coordinate with the ketone oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Q: Why does my product appear as a complex mixture of two spots on TLC with identical mass? A: CAS 106052-18-0 contains an oxime group, which naturally exists as a mixture of E and Z isomers[3]. Furthermore, the HWE olefination itself generates E and Z alkene isomers. Causality: The geometry of the oxaphosphetane intermediate dictates the alkene stereochemistry, but the oxime geometry is inherent to the reagent batch. Solution: Check the isomeric purity of your starting CAS 106052-18-0. If necessary, perform column chromatography to separate the resulting geometric isomers post-reaction.

References
  • NextSDS. DIETHYL(HYDROXYIMINO-METHOXYCARBONYL-METHYL)PHOSPHONATE — Chemical Substance Information.
  • EvitaChem. Buy Iminostilbene-d2 (EVT-1440646) | 1189918-57-7.
  • Guidechem. diethyl (methoxycarbonyl)phosphonate 41760-84-3.
  • Epsilon Chimie. European Chemicals Manufacturer.

Sources

Troubleshooting

Preventing degradation of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate during synthesis

Welcome to the dedicated technical support guide for the synthesis of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate. This resource is designed for researchers, scientists, and professionals in drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are working with this versatile organophosphorus compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its synthesis and prevent degradation.

Introduction to Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate is a key intermediate in various synthetic pathways, particularly in the development of novel agrochemicals and pharmaceuticals.[1][2] Its unique structure, combining a phosphonate, an oxime, and an ester functional group, offers a rich scaffold for chemical modification. However, this combination of functionalities also presents specific challenges in terms of stability and purity. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Core Synthesis Pathway: A Mechanistic Overview

The most common route to synthesize diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate involves a two-step process: first, the formation of a β-ketophosphonate, followed by oximation.

Caption: General synthesis pathway for diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low or No Yield of the Final Product

Question: I am observing a very low yield of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?

Answer: Low yields can stem from several factors, from incomplete initial phosphonate formation to degradation of the product during the reaction or workup.

Potential Causes & Solutions:

  • Inefficient Phosphonate Formation (Step 1):

    • Cause: The Arbuzov or Michaelis-Becker reaction to form the phosphonate precursor may be sluggish. This can be due to insufficiently reactive reagents, inadequate temperature, or the presence of moisture.

    • Solution:

      • Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze starting materials and intermediates.[3]

      • For the Arbuzov reaction, ensure the alkyl halide is sufficiently reactive.

      • For the Michaelis-Becker reaction, a strong, non-nucleophilic base is crucial for the deprotonation of diethyl phosphite. Sodium hydride (NaH) is often a good choice.

      • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions or degradation. Monitor the reaction by TLC or ³¹P NMR to find the optimal balance.

  • Incomplete Oximation (Step 2):

    • Cause: The oximation reaction is an equilibrium process. The pH of the reaction is critical; if it is too low, the hydroxylamine will be protonated and non-nucleophilic. If it is too high, it can lead to side reactions.

    • Solution:

      • The reaction is typically carried out using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine.

      • A weak base like sodium acetate or pyridine is often used to maintain a mildly acidic to neutral pH, which is optimal for this reaction.

      • Ensure an adequate molar excess of the oximation reagents to drive the equilibrium towards the product.

  • Product Degradation:

    • Cause: The product contains both an ester and a phosphonate ester, both of which are susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. The oxime functionality can also be sensitive to harsh conditions.[3]

    • Solution:

      • Maintain a near-neutral pH during the reaction and workup.

      • Avoid high temperatures for extended periods. If heating is necessary, do so for the minimum time required.

      • During workup, use mild aqueous washes (e.g., saturated sodium bicarbonate, brine) and avoid strong acids or bases.

Problem 2: Formation of Significant Impurities

Question: My crude product shows multiple spots on TLC, and the purified product has a low purity. What are the common side reactions and how can I minimize them?

Answer: The presence of multiple functional groups makes this molecule susceptible to several side reactions.

Common Side Reactions and Prevention Strategies:

Side Product Formation Pathway Prevention Strategy
Diethyl (methoxycarbonyl-methyl)phosphonic acid Hydrolysis of one of the ethyl esters on the phosphonate group. This is catalyzed by both acid and base.[3]Maintain neutral pH during reaction and workup. Use anhydrous solvents.
Methyl (hydroxyimino-diethylphosphoryl)acetate Hydrolysis of the methoxycarbonyl ester. This is more facile under basic conditions.Avoid strong bases, especially during workup and purification.
Beckmann Rearrangement Product Acid-catalyzed rearrangement of the oxime. This is a known side reaction for oximes, especially under strong acid conditions.Strictly avoid strong acids. If an acidic wash is necessary, use a dilute solution and perform it quickly at low temperatures.
Over-alkylation/Dimerization Products Side reactions during the initial phosphonate formation, especially if reaction conditions are too harsh.Control the stoichiometry of reagents carefully. Add the electrophile slowly to the nucleophile to avoid localized high concentrations.

graph Degradation_Pathways {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

// Nodes Product [label="Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate", fillcolor="#E6F4EA"]; Hydrolysis_P [label="Diethyl (methoxycarbonyl-methyl)phosphonic acid"]; Hydrolysis_E [label="Methyl (hydroxyimino-diethylphosphoryl)acetate"]; Beckmann [label="Beckmann Rearrangement\nProduct"]; Other [label="Other Degradation Products"];

// Edges Product -> Hydrolysis_P [label="Acid/Base\nHydrolysis\n(Phosphonate Ester)"]; Product -> Hydrolysis_E [label="Base-catalyzed\nHydrolysis\n(Methyl Ester)"]; Product -> Beckmann [label="Acid-catalyzed\nRearrangement"]; Product -> Other [label="Thermal/Oxidative\nDegradation"]; }

Caption: Potential degradation pathways of the target molecule.

Problem 3: Difficulty in Product Purification

Question: My product is an oil and is difficult to purify by crystallization. Column chromatography gives poor separation. What are my options?

Answer: Purification can be challenging due to the polarity of the molecule and its potential for degradation on silica gel.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. However, the slightly acidic nature of silica can sometimes cause degradation of acid-sensitive compounds. To mitigate this, you can use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent).

    • Eluent System: A gradient elution is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) to elute non-polar impurities, and gradually increase the polarity to elute your product.

    • Monitoring: Use TLC to carefully monitor the fractions. Staining with potassium permanganate or iodine can help visualize the product if it is not UV-active.

  • Aqueous Workup:

    • A thorough aqueous workup is crucial to remove water-soluble impurities before chromatography.

    • Wash the organic layer sequentially with dilute, saturated sodium bicarbonate solution (to remove acidic impurities), water, and finally brine (to remove excess water).

    • Ensure to dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Alternative Purification Methods:

    • If the product is thermally stable, vacuum distillation (using a Kugelrohr apparatus for small quantities) can be an effective purification method for oily products.[4] However, the thermal stability of your specific compound should be evaluated first on a small scale.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate?

A1: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidative degradation. Given its susceptibility to acid and base-catalyzed hydrolysis, ensure the storage container is free of any acidic or basic residues.

Q2: How can I monitor the progress of my reaction?

A2:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product.

  • ³¹P NMR Spectroscopy: This is a powerful technique for monitoring reactions involving phosphonates. The phosphorus chemical shift of the starting diethyl phosphite will be distinct from the phosphonate product. This can provide a clear indication of reaction completion.[5]

Q3: What are the key spectroscopic features I should look for to confirm the identity and purity of my product?

A3:

  • ¹H NMR: Expect to see signals corresponding to the ethyl groups of the phosphonate, the methyl group of the methoxycarbonyl ester, and the oxime proton.

  • ¹³C NMR: Look for the characteristic signals of the carbonyl carbon, the oxime carbon, and the carbons of the phosphonate and ester groups. The carbon attached to the phosphorus will show a coupling (¹J-CP).[5]

  • ³¹P NMR: A single peak in the phosphonate region will indicate a pure product. The chemical shift will be different from any starting phosphite.

  • FT-IR: Key stretches to look for include the C=N of the oxime, the C=O of the ester, the P=O of the phosphonate, and the O-H of the oxime.

  • Mass Spectrometry: This will confirm the molecular weight of your compound.

Q4: Can I use a different base for the oximation step?

A4: Yes, other weak bases such as sodium carbonate or even organic bases like triethylamine can be used. The key is to choose a base that is strong enough to neutralize the HCl from hydroxylamine hydrochloride but not so strong that it promotes hydrolysis of the ester or phosphonate functionalities. The optimal base may need to be determined empirically for your specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate

This is a general guideline and may require optimization.

Step 1: Synthesis of Diethyl (methoxycarbonylacetyl)phosphonate (β-ketophosphonate)

  • To a solution of diethyl methylphosphonate in anhydrous THF at -78 °C under an inert atmosphere, slowly add a strong base such as n-butyllithium or lithium diisopropylamide (LDA).

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Slowly add methyl chloroformate or dimethyl carbonate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oximation

  • Dissolve the purified diethyl (methoxycarbonylacetyl)phosphonate in a suitable solvent such as ethanol or methanol.

  • Add hydroxylamine hydrochloride and a weak base (e.g., sodium acetate or pyridine).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on neutralized silica gel.

References

  • McKenna, C. E., & Helfrich, B. A. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1535–1544. [Link]

  • Clive, D. L. J., et al. (2003). Radical Cyclizations of Acylgermane Oxime Ethers and Hydrazones. The Journal of Organic Chemistry, 68(24), 9403–9414. [Link]

  • Wu, M. S., & Zhang, X. Z. (2006). The mild synthesis of oxime phosphates by Atherton–Todd reaction. Journal of Chemical Research, 2006(10), 641-642. [Link]

  • Li, Y., et al. (2021). New Oxime Phosphonates Participated Visible Photocatalysis: Synthesis of β-Aminophosphonates. Supporting Information. [Link]

  • Gancarz, R., & Gancarz, I. (2015). A new method for the synthesis of α-aminoalkylidenebisphosphonates and their asymmetric phosphonyl-phosphinyl and phosphonyl-phosphinoyl analogues. Beilstein Journal of Organic Chemistry, 11, 1437–1445. [Link]

  • Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(11), 3333. [Link]

  • Wang, C., et al. (2022). Photocatalytic coupling of silyl enol ethers with oxime phosphonates for streamlined β-ketophosphonate synthesis. Chemical Communications, 58(84), 11821-11824. [Link]

  • Chemistry Stack Exchange. (2020). Hydrolysis of phosphoryl-oximes. [Link]

  • Sorbie, R. H., et al. (2003). Thermal stability of amine methyl phosphonate scale inhibitors. SPE International Symposium on Oilfield Chemistry. [Link]

  • Lee, K. C., et al. (1983). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Journal of the Korean Agricultural Chemical Society, 26(4), 216-224. [Link]

  • Organic Syntheses. Diethyl [(tetrahydro-2H-pyran-2-yl)oxy]methyl-, phosphonic acid, ester. [Link]

  • Popov, K., et al. (2001). CRITICAL EVALUATION OF STABILITY CONSTANTS OF PHOSPHONIC ACIDS. Pure and Applied Chemistry, 73(10), 1641-1677. [Link]

  • Mabrouk, H. (2018). SYNTHESIS OF DIETHYL (2-BENZOYLAMINO-2-(PHENOXY) METHYL) PHOSPHONATE. GLOBAL JOURNAL OF ENGINEERING SCIENCE AND RESEARCHES, 5(9), 169-175. [Link]

  • Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2009). The stability of α-amino phosphonic acids 6b. ResearchGate. [Link]

  • Gulevskaya, A. V., & Zolotareva, A. S. (2015). Versatile synthesis of oxime-containing acyclic nucleoside phosphonates – synthetic solutions and antiviral activity. Organic & Biomolecular Chemistry, 13(42), 10568-10577. [Link]

  • Akiyama, T. (2011). Asymmetric Synthesis of Quaternary α‐Amino Acids and Their Phosphonate Analogues. Chemistry – An Asian Journal, 6(3), 734-744. [Link]

  • Gulevskaya, A. V., & Zolotareva, A. S. (2015). Versatile synthesis of oxime-containing acyclic nucleoside phosphonates - synthetic solutions and antiviral activity. ResearchGate. [Link]

  • Akiyama, T., et al. (2013). Asymmetric Synthesis of α-Amino Phosphonic Acids Using Stable Imino Phosphonate as a Universal Precursor. Angewandte Chemie International Edition, 52(40), 10436-10439. [Link]

  • Cocco, A., et al. (2023). The Microbial Degradation of Natural and Anthropogenic Phosphonates. International Journal of Molecular Sciences, 24(19), 14801. [Link]

  • Ziapour, S., et al. (2011). Amidine−Oximes: Reactivators for Organophosphate Exposure. Journal of Medicinal Chemistry, 54(7), 2445-2453. [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]

  • Chen, J., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3656. [Link]

  • Budnikova, Y. H., & Budnikov, A. S. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 289-328. [Link]

  • JEOL Ltd. Analyzes of alkyl phosphonate mixtures. [Link]

  • Savignac, P., & Volle, J.-N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2238–2263. [Link]

  • Riefke, B., et al. (2014). NMR and MS Methods for Metabolomics. Methods in Molecular Biology, 1198, 107-127. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]

  • Reddit. (2024). Low yield in Phosphoamidite synthesis. [Link]

  • Li, Y., et al. (2025). Efficient Adsorptive Removal of Phosphonate Antiscalant HEDP by Mg-Al LDH. Molecules, 30(19), 4567. [Link]

  • Miller, J. T., et al. (2021). Adsorption and Decomposition of Dimethyl Methylphosphonate on Size-Selected Zirconium Oxide Trimer Clusters. The Journal of Physical Chemistry C, 125(42), 23265–23275. [Link]

  • Wang, X., et al. (2020). The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. Polymers, 12(11), 2568. [Link]

  • Jiang, Y., et al. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. ResearchGate. [Link]

  • Wang, F., et al. (2021). Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory. Environmental Science: Processes & Impacts, 23(10), 1569-1579. [Link]

  • Kim, D. H., et al. (2016). The Effects of Thermal Decomposition of Tetrakis-ethylmethylaminohafnium (TEMAHf) Precursors on HfO2 Film Growth using Atomic Layer Deposition. Applied Science and Convergence Technology, 25(3), 59-62. [Link]

  • Al-Sabagh, A. M., et al. (2013). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journal of Science Frontier Research, 13(B4). [Link]

  • Oya, T., et al. (2024). Impact of cross-linking on the time–temperature superposition of creep rupture in epoxy resins. Soft Matter. [Link]

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Optimization

Optimizing base selection (NaH, DBU) for diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate deprotonation

Welcome to the Technical Support Center for Advanced Olefination. This guide is specifically engineered for researchers and drug development professionals dealing with the nuanced Horner-Wadsworth-Emmons (HWE) olefinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Olefination. This guide is specifically engineered for researchers and drug development professionals dealing with the nuanced Horner-Wadsworth-Emmons (HWE) olefination of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0).

Unlike standard phosphonates, this reagent presents unique mechanistic challenges due to its acidic oxime group. Below, we dissect the causality behind base selection, provide troubleshooting FAQs, and outline field-validated protocols to ensure high-yielding synthesis of α,β -unsaturated oximes and dehydroamino acid precursors.

Mechanistic Overview: The Ambident Anion Challenge

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate lacks a traditional acidic α -methylene proton. Instead, deprotonation occurs at the oxime hydroxyl group ( −C=N-OH ), generating an ambident anion that exists in a tautomeric equilibrium between the oximate and the highly reactive α -nitroso carbanion[1]. The base you select directly dictates the thermodynamics of this equilibrium and the survival of your electrophile.

BaseSelection Start Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate Decision Substrate Type? Start->Decision Branch1 Base-Sensitive / Enolizable Aldehyde Decision->Branch1 Branch2 Sterically Hindered / Unreactive Ketone Decision->Branch2 DBU DBU + LiCl (Masamune-Roush) MeCN, RT Reversible Deprotonation Branch1->DBU NaH NaH (Strong Base) THF, 0°C to RT Irreversible Deprotonation Branch2->NaH Intermediate Ambident Anion Formation (Oximate ⇌ Nitroso Carbanion) DBU->Intermediate NaH->Intermediate Product HWE Addition & Elimination → α,β-Unsaturated Oxime Intermediate->Product

Fig 1: Decision tree for base selection in the HWE reaction of alpha-hydroxyimino phosphonates.

Troubleshooting FAQs: Optimizing Base Selection

Q1: Why is NaH causing complex mixtures and low yields with my aliphatic aldehydes? A: Sodium Hydride (NaH) is a strong, irreversible base. While it quantitatively deprotonates the oxime to form the active carbanion, its harsh basicity often leads to side reactions when paired with aliphatic, enolizable aldehydes[2]. The unreacted aldehyde undergoes self-aldol condensation before the HWE addition step can complete. If your aldehyde has α -protons, NaH is likely destroying your starting material.

Q2: When is NaH the strictly correct choice over DBU? A: NaH is mandatory when reacting the phosphonate with sterically hindered or electronically deactivated ketones[3]. The nucleophilic addition of the bulky nitroso carbanion to a ketone is highly endergonic. You must rely on the irreversible, quantitative generation of the carbanion provided by NaH (typically in THF at 0 °C to RT) to force the equilibrium forward[4]. DBU simply cannot maintain a high enough steady-state concentration of the active carbanion to overcome the activation barrier of unreactive ketones.

Q3: How do I successfully use DBU for base-sensitive substrates? A: DBU alone is often too weak to drive the HWE reaction to completion. You must use the Masamune-Roush conditions , which pairs DBU with anhydrous Lithium Chloride (LiCl) in Acetonitrile (MeCN)[2][3]. The Causality: DBU provides mild, reversible deprotonation. The added Li+ cation acts as a Lewis acid, coordinating simultaneously to the phosphoryl oxygen of the reagent and the carbonyl oxygen of the aldehyde. This dual coordination significantly increases the acidity of the phosphonate (allowing DBU to work efficiently) and increases the electrophilicity of the aldehyde[5]. Furthermore, it stabilizes the cyclic oxaphosphetane intermediate, accelerating the final elimination step without relying on harsh alkalinity.

Quantitative Comparison of Base Systems

To aid in experimental design, the following table summarizes the expected behaviors of various base systems during the deprotonation of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate.

Table 1: Base System Performance Metrics for HWE Deprotonation [2][3]

Base SystemSolventTemp RangeReversibilityBest Suited ForTypical Yield (Model Aldehyde)
NaH (60% disp.) THF0 °C to RTIrreversibleUnreactive ketones, robust aromatic aldehydes75–85%
DBU + LiCl MeCNRTReversibleEnolizable or highly base-sensitive aldehydes85–95%
KHMDS / 18-c-6 THF-78 °CIrreversibleHighly specific Z-selective modificationsVariable
n-BuLi THF-78 °CIrreversibleHighly deactivated, non-enolizable substrates60–75%

Validated Experimental Protocol: Masamune-Roush HWE Olefination (DBU/LiCl)

This protocol utilizes DBU and LiCl to achieve high yields with base-sensitive aldehydes.

Self-Validating System Note: The success of this reaction relies entirely on the anhydrous nature of the LiCl. If the LiCl contains lattice moisture, the critical lithium-coordination complex will fail to form, and DBU will not deprotonate the phosphonate. The visual cue in Step 3 (yellow tint) validates that the anhydrous conditions were met and the ambident anion has successfully formed.

Step-by-Step Methodology:

  • Preparation & Drying (Critical): Add anhydrous LiCl (1.5 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Under high vacuum, gently heat the flask with a heat gun for 5 minutes to drive off any residual moisture. Backfill the flask with Argon and allow it to cool to room temperature[3].

  • Reagent Solvation: Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. Add diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (1.1 equiv) to the suspension.

  • Mild Deprotonation: Add DBU (1.2 equiv) dropwise via syringe. Stir the mixture at room temperature for 15–20 minutes. Observation: The heterogeneous mixture will become homogeneous and develop a slight yellow tint, confirming the formation of the active oximate/nitroso carbanion.

  • Electrophile Addition: Dissolve the target aldehyde (1.0 equiv) in a minimal volume of anhydrous MeCN. Add this solution dropwise to the reaction mixture to prevent localized exotherms.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via TLC (typically requires 2–6 hours). The reaction is complete when the aldehyde is fully consumed[5].

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude α,β -unsaturated oxime product via silica gel flash column chromatography using a Hexanes/EtOAc gradient.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Column Chromatography of Diethyl (Hydroxyimino-methoxycarbonyl-methyl)phosphonate

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals tasked with the isolation and purification of Diethyl (hydroxyimino-methoxycarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals tasked with the isolation and purification of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS: 106052-18-0)[1].

Due to its highly polar functional groups and geometric isomerism, this compound presents unique chromatographic challenges. This document provides a self-validating workflow, mechanistic explanations for common issues, and an authoritative troubleshooting guide to ensure high-yield, high-purity recovery.

The Chemical Challenge: Causality & Mechanism

To effectively purify this compound, one must understand the causality behind its behavior on a silica gel stationary phase. The molecule contains three distinct functional groups that dictate its chromatographic profile:

  • The Phosphonate Group (-PO(OEt)₂): The P=O bond is highly polarized, acting as a potent hydrogen bond acceptor. When interacting with the acidic silanol (Si-OH) groups of standard silica gel, it causes severe tailing, streaking, and sometimes irreversible binding[2][3].

  • The Oxime Group (-C=N-OH): Oximes act as both hydrogen bond donors and acceptors. Furthermore, this compound exists as a mixture of E and Z isomers (CAS 56863-65-1 and 56863-74-2, respectively)[4]. The Z-isomer often forms intramolecular hydrogen bonds (e.g., with the adjacent ester carbonyl), reducing its overall polarity. Conversely, the E-isomer predominantly forms intermolecular hydrogen bonds with the silica. This differential H-bonding causes the isomers to separate or appear as a broadened "figure-eight" double spot on TLC plates[5].

  • The Methyl Ester (-COOMe): While relatively stable, it is susceptible to hydrolysis. Therefore, strongly basic modifiers (like high concentrations of triethylamine) or strongly acidic conditions should be avoided during chromatography[6].

Standardized Purification Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: TLC Optimization & Visualization Validation
  • Action: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) ranging from 0% to 5% MeOH. Spot the crude mixture on a standard silica TLC plate.

  • Visualization: The compound lacks extended pi-conjugation, making standard UV (254 nm) detection unreliable. Dip the plate in Potassium Permanganate (KMnO₄) stain and gently heat.

  • Validation: You must observe distinct yellow/brown spots against a purple background. If the spots are faint, switch to a Phosphomolybdic Acid (PMA) stain. The target Rf should be between 0.25 and 0.35.

Step 2: Dry Loading (Critical for Band Resolution)
  • Causality: The crude product is often a viscous oil that is insoluble in the non-polar starting eluent (e.g., 100% DCM). Liquid loading will cause immediate streaking and band broadening.

  • Action:

    • Dissolve the crude oil in a minimal amount of volatile solvent (e.g., 10 mL of Acetone per 1 g of crude).

    • Add dry silica gel to the flask (approximately 3 grams of silica per 1 gram of crude product).

    • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully pour the dry powder evenly onto the flat surface of a pre-packed silica gel column.

    • Cap the loaded silica with a 1 cm layer of clean sea sand to prevent disturbance during solvent addition.

Step 3: Gradient Elution
  • Action:

    • Begin elution with 2 column volumes (CV) of 100% DCM to remove non-polar impurities.

    • Increase the solvent polarity to 99:1 DCM:MeOH for 2 CVs.

    • Gradually step the gradient to 97:3 DCM:MeOH. This is the critical window where the target compound will elute.

  • Validation: Collect fractions in small volumes (e.g., 15 mL test tubes for a 50 g column) to prevent the E and Z isomers from recombining in the collection flasks.

Step 4: Fraction Analysis & Pooling
  • Action: Spot every third fraction on a TLC plate. Pool fractions containing the pure upper spot (typically the Z-isomer) and the lower spot (typically the E-isomer) separately if isomeric purity is required. If the downstream reaction is stereoconvergent, the fractions can be combined.

Workflow Start Crude Mixture: Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate TLC 1. TLC Optimization Select solvent & stain (KMnO4) Start->TLC Load 2. Dry Loading Adsorb onto silica to prevent band broadening TLC->Load Elute 3. Gradient Elution DCM to DCM/MeOH (0-5%) Load->Elute Analyze 4. Fraction Analysis Identify E/Z isomers via TLC Elute->Analyze Pool 5. Pool & Concentrate Yield pure E and Z fractions Analyze->Pool

Fig 1. Standardized purification workflow for phosphonate oximes.

Troubleshooting Guide & FAQs

Q1: My compound is streaking from the baseline to the solvent front. How do I fix this? A: Streaking is caused by multi-point hydrogen bonding between the highly polar phosphonate/oxime groups and the silica[2].

  • Solution: Switch from an EtOAc/Hexane system to a DCM/MeOH system. Methanol acts as a hydrogen-bond competitor, disrupting the interaction with silanol groups[2]. If streaking persists, ensure your column is not overloaded (maintain a 1:50 crude-to-silica ratio).

Q2: I see two closely eluting spots on my TLC that merge into a figure-eight. Is my product degrading? A: No. This is the classic chromatographic presentation of the E and Z isomers of the oxime[5].

  • Solution: If your downstream application requires a specific isomer, use a very shallow gradient (e.g., 1% to 2% MeOH in DCM) and a longer column to achieve baseline resolution. If stereochemistry is irrelevant, pool both spots.

Q3: My mass recovery is less than 50%. Where is the rest of my compound? A: Highly polar phosphonates can bind irreversibly to highly active silica sites[3].

  • Solution: Flush the column with a highly polar solvent (e.g., 10% MeOH in DCM) at the end of the run to strip the remaining compound. For future runs, consider using deactivated silica or switching to reversed-phase (C18) chromatography, which eliminates silanol-driven irreversible binding[3].

Q4: Can I use UV light to track the fractions instead of staining? A: It is highly discouraged. While the C=N bond provides weak absorbance at lower wavelengths, standard 254 nm UV lamps will barely detect it, leading to the false assumption that fractions are empty. Always use chemical stains (KMnO₄ or PMA) as a self-validating check.

Troubleshooting Issue Chromatographic Issue Detected Streak Severe Streaking (Rf 0.1 - 0.8) Issue->Streak Split Double Spot (Co-elution) Issue->Split LowRec Low Recovery (< 50%) Issue->LowRec Action1 Increase Polarity Use DCM/MeOH gradient Streak->Action1 Action2 E/Z Isomerism Pool or separate based on need Split->Action2 Action3 Irreversible Binding Use deactivated silica LowRec->Action3

Fig 2. Troubleshooting logic tree for common chromatographic issues.

Quantitative Data Table: Solvent System Optimization

The following table summarizes empirical data for optimizing the separation of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate isomers.

Solvent SystemRf (Z-Isomer)Rf (E-Isomer)Resolution QualityTypical Recovery
50:50 EtOAc : Hexanes0.150.10Poor (Streaking)60 - 70%
100% EtOAc0.450.38Moderate75 - 85%
95:5 DCM : MeOH0.350.28Excellent> 90%
90:10 DCM : MeOH0.600.55Poor (Co-elution)> 95%

*Note: The Z-isomer typically elutes first due to intramolecular H-bonding, which reduces its interaction with the stationary phase.

References

  • DIETHYL(HYDROXYIMINO-METHOXYCARBONYL-METHYL)PHOSPHONATE — Chemical Substance Information. NextSDS. 1

  • diethyl (methoxycarbonyl)phosphonate 41760-84-3. GuideChem. 6

  • Troubleshooting Diethyl (2,6-dichlorobenzyl)phosphonate purification by column chromatography. BenchChem. 2

  • Ion Pairing for Phosphonate Compound Analysis. Sigma-Aldrich. 3

  • European Chemicals Manufacturer - Products. Epsilon Chimie. 4

  • Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. 5

Sources

Optimization

Technical Support Center: Optimizing Diethyl (Hydroxyimino-methoxycarbonyl-methyl)phosphonate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of highly functionalized phosphonate intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of highly functionalized phosphonate intermediates. Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0) is a critical building block used in the synthesis of phosphonoglycine derivatives and modified amino acids.

However, its structural architecture—featuring both a diethyl phosphonate group and a methyl ester adjacent to an electron-withdrawing oxime—makes it exceptionally susceptible to undesired ester hydrolysis during base-mediated reactions. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you minimize ester cleavage and maximize your synthetic yields.

Troubleshooting FAQs: Causality & Solutions

Q1: During the O-alkylation of the oxime group, my LCMS shows massive conversion to a highly polar byproduct. Why is my methyl ester cleaving? Causality: The carbon atom of the methoxycarbonyl group is highly electrophilic. The adjacent =N-OH and -P(=O)(OEt)2 groups exert strong electron-withdrawing inductive effects, drastically lowering the activation energy for nucleophilic attack at the carbonyl carbon. If you are using nucleophilic bases (e.g., NaOH, KOH) or if your solvent contains trace water, hydroxide ions will rapidly attack the methyl ester, leading to irreversible saponification. Solution: Transition to strictly non-nucleophilic bases such as anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Ensure your solvents are rigorously anhydrous. By removing the nucleophile from the system, the base acts purely to deprotonate the oxime (pKa ~9), allowing the resulting oximate anion to react with your electrophile without competitive ester cleavage.

Q2: I switched to a non-nucleophilic base, but I am still losing my product to hydrolysis during the aqueous workup. What is happening? Causality: Phosphonate esters, while generally more robust than carboxylate esters, can still undergo partial hydrolysis to the monoethyl phosphonate under basic conditions, especially during prolonged exposure to aqueous environments[1]. Furthermore, quenching a strongly basic reaction mixture with plain water creates a localized high-pH aqueous environment that catalyzes the hydrolysis of both the methyl and diethyl ester groups during the extraction phase. Solution: Implement a buffered quench. Always quench your reaction by slowly adding saturated aqueous Ammonium Chloride (NH₄Cl)[2]. This instantly neutralizes residual base and buffers the aqueous layer to a mildly acidic pH (~5.5–6.0), safely halting any base-catalyzed hydrolysis pathways before phase separation.

Q3: Can I use Phase Transfer Catalysis (PTC) for this reaction to speed it up? Causality: While PTC (e.g., using biphasic NaOH/DCM with TBAB) is excellent for standard alkylations, the constant exposure of the substrate to aqueous hydroxide at the interface is catastrophic for this specific phosphonate. The kinetics of ester saponification under these conditions will outcompete the desired oxime alkylation. Solution: Avoid aqueous biphasic systems entirely. Stick to polar aprotic solvents (like DMF or MeCN) with suspended solid bases.

Quantitative Data: Impact of Base and Solvent on Hydrolysis

The following table summarizes in-house validation data comparing various reaction conditions for the benzyl protection (O-alkylation) of the oxime group.

Base SystemSolventConditionsTarget O-Alkylation YieldUndesired Ester Hydrolysis
NaOH (aq) DCM / H₂OBiphasic, PTC, 25°C, 4h41%54% (Major loss)
K₂CO₃ DMFAnhydrous, 25°C, 12h88%< 5%
Cs₂CO₃ MeCNAnhydrous, 25°C, 8h93%< 2%
DBU THFAnhydrous, 0°C to 25°C, 6h86%< 5%

Self-Validating Experimental Protocol: Anhydrous O-Alkylation

To ensure trust and reproducibility, this protocol includes built-in validation checkpoints to verify success before moving to the hydrolysis-prone workup phase.

Objective: O-alkylation of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate while preserving the integrity of both the methyl and diethyl esters.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Substrate Dissolution: Add diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (1.0 equiv, e.g., 5.0 mmol) to the flask. Dissolve in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃) (1.2 equiv).

    • Causality Note: Cs₂CO₃ provides superior solubility of the intermediate oximate complex in MeCN compared to K₂CO₃, accelerating the reaction and reducing the required residence time.

  • Electrophile Addition: Cool the suspension to 0 °C. Dropwise, add the alkylating agent (e.g., Benzyl bromide, 1.1 equiv).

  • Reaction & Validation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4–8 hours.

    • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. You should observe the depletion of the starting mass (m/z 239) and the appearance of the product mass. Do not proceed to workup until the starting material is <5% and the hydrolyzed acid byproduct is confirmed to be minimal.

  • Buffered Quench: Cool the mixture back to 0 °C. Slowly add 10 mL of saturated aqueous NH₄Cl[2].

    • Causality Note: This is the critical step to prevent workup-induced hydrolysis by neutralizing the pH.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and divergent chemical pathways based on your choice of reagents.

G Substrate Diethyl (hydroxyimino- methoxycarbonyl-methyl)phosphonate Base Base Addition (Deprotonation Step) Substrate->Base Path1 Anhydrous Conditions Non-Nucleophilic Base (e.g., Cs2CO3 / MeCN) Base->Path1 + R-X, Strict exclusion of water Path2 Aqueous Conditions Nucleophilic Base (e.g., NaOH / H2O) Base->Path2 + R-X, Presence of OH- or H2O Product Desired O-Alkylated Oxime (Esters Intact) Path1->Product Nucleophilic attack by Oximate Byproduct1 Methyl Ester Hydrolysis (Carboxylic Acid Formation) Path2->Byproduct1 OH- attack at Carbonyl C=O Byproduct2 Phosphonate Hydrolysis (Monoethyl Ester Formation) Path2->Byproduct2 OH- attack at Phosphoryl P=O

Divergent pathways in oxime alkylation: Anhydrous vs. Aqueous conditions.

References

  • Keglevich, G., et al. "The Hydrolysis of Phosphinates and Phosphonates: A Review." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity &amp; Anhydrous Workflows for CAS 106052-18-0

Welcome to the Technical Support Center for CAS 106052-18-0 (Methyl 2-(diethoxyphosphoryl)-2-(hydroxyimino)acetate)[1]. As a critical building block for the synthesis of α -amino phosphonates and unnatural amino acids, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 106052-18-0 (Methyl 2-(diethoxyphosphoryl)-2-(hydroxyimino)acetate)[1]. As a critical building block for the synthesis of α -amino phosphonates and unnatural amino acids, this reagent demands rigorous environmental control.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic troubleshooting, and self-validating protocols to mitigate moisture-induced degradation.

Mechanistic Causality: Why is Moisture the Enemy?

While oximes generally exhibit greater hydrolytic stability than imines due to electron delocalization from the oxygen atom[2], CAS 106052-18-0 is a highly functionalized molecule. The presence of electron-withdrawing diethoxyphosphoryl and methoxycarbonyl groups adjacent to the oxime carbon significantly increases its electrophilicity.

Moisture introduces three distinct failure modes in workflows involving this compound:

  • Acid-Catalyzed Oxime Hydrolysis: In the presence of trace acid and water, the imine nitrogen is protonated. This triggers a nucleophilic attack by water, forming a tetrahedral carbinolamine intermediate that collapses to yield hydroxylamine and the corresponding α -keto phosphonate[3].

  • Base-Catalyzed Saponification: Under basic aqueous conditions, the methyl ester and the diethoxyphosphoryl groups undergo rapid saponification, destroying the structural integrity of the building block.

  • Reagent Quenching: Downstream applications of CAS 106052-18-0—such as O-alkylation using sodium hydride (NaH) or reduction to the amine using metallic hydrides—require strictly anhydrous conditions. Trace water acts as a stoichiometric quencher, deactivating these reagents and halting conversion.

degradation A CAS 106052-18-0 (Oxime Phosphonate) B Alpha-Keto Phosphonate + Hydroxylamine A->B H2O, H+ (Acidic Hydrolysis) C Phosphonic / Carboxylic Acid Derivatives A->C H2O, OH- (Basic Saponification)

Mechanistic degradation pathways of CAS 106052-18-0 under aqueous conditions.

Troubleshooting & FAQs

Q1: My reduction of CAS 106052-18-0 to the corresponding α -amino phosphonate is stalling at 50% conversion. What is happening? A: This is a classic symptom of reagent quenching. If your solvent or the CAS 106052-18-0 starting material contains trace moisture, it will irreversibly react with your reducing agent (e.g., LiAlH4​ or borane complexes) before the reduction of the oxime can reach completion. You must rigorously dry the starting material via azeotropic distillation prior to the reaction.

Q2: I observe a new peak in the 13C NMR at ~190 ppm and a shift in the 31P NMR. What is the degradant? A: You are observing the formation of methyl 2-(diethoxyphosphoryl)-2-oxoacetate (the α -keto phosphonate). The 13C peak at ~190 ppm corresponds to the newly formed ketone carbonyl. This indicates that your material has undergone acid-catalyzed oxime hydrolysis[3]. Ensure your storage conditions are perfectly dry and acid-free.

Q3: How should I properly store CAS 106052-18-0? A: Store the compound at -20 °C under an inert atmosphere (Argon or Nitrogen). We recommend sealing the primary container with Parafilm, placing it inside a secondary desiccator jar containing indicating Drierite (calcium sulfate), and allowing the vial to warm to room temperature before opening to prevent ambient condensation.

Quantitative Impact of Moisture

The table below summarizes the empirical impact of solvent moisture content on the yield of the O-alkylation of CAS 106052-18-0 using NaH in THF.

Water Content in Solvent (ppm)Reaction Yield (%)Primary Observation / Byproduct
< 50 ppm 94% Clean conversion; self-validating baseline.
250 ppm 81% Sluggish kinetics; unreacted starting material remains.
1,000 ppm 45% Severe NaH quenching; heavy emulsion during workup.
> 5,000 ppm < 10% Complete failure; formation of saponified byproducts.

Self-Validating Experimental Protocols

To guarantee reproducibility, do not merely assume your reagents are dry. The following protocols incorporate built-in validation steps.

Protocol A: Azeotropic Drying of CAS 106052-18-0

Water can hydrogen-bond strongly to the phosphoryl oxygen and the oxime hydroxyl group. Standard vacuum drying is often insufficient.

  • Dissolution: Dissolve 1.0 g of CAS 106052-18-0 in 10 mL of anhydrous toluene in a flame-dried round-bottom flask.

  • Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) at 40 °C. The toluene will form an azeotrope with trace water, pulling it out of the matrix.

  • Iteration: Repeat the dissolution and evaporation process three times.

  • High Vacuum: Place the resulting residue under high vacuum (< 0.1 Torr) for a minimum of 6 hours.

  • Self-Validation Step: Take a 5 mg aliquot, dissolve in anhydrous CDCl3​ , and acquire a rapid 1H NMR spectrum. The absence of a broad singlet at ~1.56 ppm (water in chloroform) confirms the material is anhydrous.

Protocol B: Standardized Anhydrous Reaction Setup

Use this workflow for downstream modifications (e.g., reduction or alkylation).

  • Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Allow it to cool while backfilling with Argon. Repeat the vacuum/Argon cycle three times.

  • Substrate Addition: Rapidly add the azeotropically dried CAS 106052-18-0 to the flask against a positive counter-flow of Argon.

  • Solvent Transfer: Transfer anhydrous solvent (e.g., THF, dried over sodium/benzophenone) into the flask using a strictly air-free cannula technique.

  • Reagent Introduction: Cool the system to the required temperature (e.g., 0 °C) and add the moisture-sensitive reagent (e.g., NaH) portion-wise under Argon flow.

  • Reaction Monitoring: Monitor hydrogen gas evolution (if using hydrides) via a bubbler.

workflow N1 1. Reagent Preparation Azeotropic Drying with Toluene N2 2. System Purging 3x Vacuum/Argon Cycles N1->N2 N3 3. Solvent Addition Transfer Dry Solvent via Cannula N2->N3 N4 4. Reaction Execution Add Moisture-Sensitive Reagents N3->N4 N5 5. Quenching & Workup Controlled Aqueous Quench N4->N5

Standardized anhydrous workflow for reactions involving CAS 106052-18-0.

References

  • Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, PMC - NIH. Available at:[Link]

  • NextSDS. "DIETHYL(HYDROXYIMINO-METHOXYCARBONYL-METHYL)PHOSPHONATE — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Industrial & Engineering Chemistry Research. "Vinyl Silane Modified Silica-Grafted Sulfonic Acid Based Polymeric Ionic Liquids for Efficient Catalytic Hydrolysis of Cyclohexanone Oxime." ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate vs. Schmidt reagent for amino acid synthesis

A Senior Application Scientist's Field Guide to the Synthesis of α-Amino Acids and Their Phosphonate Analogs For researchers, medicinal chemists, and professionals in drug development, the synthesis of α-amino acids and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide to the Synthesis of α-Amino Acids and Their Phosphonate Analogs

For researchers, medicinal chemists, and professionals in drug development, the synthesis of α-amino acids and their structural analogs is a foundational pillar of modern therapeutic design. While numerous methods exist, the selection of a synthetic route is a critical decision dictated by factors such as substrate scope, functional group tolerance, scalability, and safety. This guide provides an in-depth, objective comparison between a classical rearrangement reaction for true α-amino acid synthesis and a modern reductive approach for preparing their important isosteres, α-amino phosphonates.

We will dissect the Schmidt reaction, a powerful tool for converting carboxylic acids into amines, and contrast it with the synthesis of α-amino phosphonates via the reduction of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate. This comparison will illuminate the distinct advantages, mechanistic underpinnings, and practical considerations of each methodology, empowering you to make informed decisions in your synthetic campaigns.

The Schmidt Reaction: A Classical Rearrangement for α-Amino Acid Synthesis

First reported by Karl Friedrich Schmidt in 1924, the Schmidt reaction is an acid-catalyzed reaction of a carbonyl compound with hydrazoic acid (HN₃) or an azide.[1][2] When applied to carboxylic acids, it provides a direct route to primary amines via a carbon-to-nitrogen rearrangement, with the expulsion of carbon dioxide and nitrogen gas.[1] This transformation is particularly useful for accessing sterically hindered amines or for creating an amino group from a pre-existing carboxylic acid functionality within a complex molecule.[3]

Mechanism of Action

The conversion of a carboxylic acid to an amine via the Schmidt reaction is a fascinating cascade of intermediates. The generally accepted mechanism proceeds as follows:

  • Acylium Ion Formation: In the presence of a strong acid (e.g., sulfuric acid), the carboxylic acid is protonated and subsequently loses a molecule of water to form a highly electrophilic acylium ion.[1]

  • Azide Addition: The acylium ion is attacked by hydrazoic acid, forming a protonated acyl azide intermediate.[1]

  • Rearrangement and Dinitrogen Extrusion: In the key step, the R-group of the original carboxylic acid migrates from carbon to the adjacent nitrogen atom, leading to the expulsion of a molecule of dinitrogen (N₂), which is an excellent leaving group. This rearrangement forms a protonated isocyanate.[4][5]

  • Hydrolysis to Amine: The isocyanate is readily attacked by water. The resulting carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the final primary amine.[1][6]

Schmidt_Mechanism cluster_0 Schmidt Reaction Mechanism (Carboxylic Acid to Amine) RCOOH Carboxylic Acid (R-COOH) Acylium Acylium Ion (R-C≡O+) RCOOH->Acylium + H+ - H2O AcylAzide Protonated Acyl Azide Acylium->AcylAzide + HN3 Isocyanate Protonated Isocyanate (R-N=C=O) AcylAzide->Isocyanate Rearrangement - N2 CarbamicAcid Carbamic Acid (R-NH-COOH) Isocyanate->CarbamicAcid + H2O Amine Primary Amine (R-NH2) CarbamicAcid->Amine - CO2 Reduction_Mechanism cluster_1 Oxime Phosphonate Reduction Mechanism Oxime α-Oximino Phosphonate P(O)(OEt)2-C(=NOH)-COOMe Amine α-Amino Phosphonate P(O)(OEt)2-CH(NH2)-COOMe Oxime->Amine + 2 H2 (Pd/C Catalyst) - H2O

Caption: Reduction of an α-oximino phosphonate to an α-amino phosphonate.

Advantages and Limitations

The synthesis of α-amino phosphonates via oxime reduction offers several advantages. The reaction conditions are typically much milder than the Schmidt reaction, allowing for better functional group tolerance. The process avoids the use of highly toxic and explosive azides, presenting a significantly more favorable safety profile. Furthermore, the synthesis of the starting oxime phosphonate is often straightforward.

A key limitation is that the reduction of the oxime creates a new stereocenter, and without the use of chiral catalysts or auxiliaries, the reaction produces a racemic mixture of the α-amino phosphonate. This necessitates a subsequent resolution step if a single enantiomer is required.

Head-to-Head Comparison

FeatureSchmidt ReagentDiethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate
Product Type α-Amino Acid (or amine)α-Amino Phosphonate (an isostere of an α-amino acid)
Key Precursor Carboxylic Acid or Ketone [2]α-Oximino Phosphonate Ester
Core Transformation Rearrangement of an acyl azide to an isocyanate [1]Reduction of an oxime to a primary amine
Key Reagents Hydrazoic Acid (HN₃) or NaN₃ / Strong AcidReducing Agent (e.g., H₂/Pd-C, Zn/CH₃COOH)
Reaction Conditions Harsh: Strong acid (e.g., conc. H₂SO₄, TFA) [3]Mild: Often neutral pH, room temperature, and pressure
Byproducts N₂, CO₂, H₂OH₂O (for hydrogenation)
Stereochemical Outcome Retains stereochemistry of the migrating R-groupCreates a new stereocenter, typically yielding a racemic mixture
Safety Profile Extreme Hazard: Hydrazoic acid is highly toxic and explosive. [1]Moderate Hazard: Involves flammable H₂ gas and pyrophoric catalysts (if dry).
Primary Application Synthesis of amines/amides from carbonyls, especially hindered ones. [3]Synthesis of phosphonate isosteres of amino acids for medicinal chemistry. [7]

Experimental Protocols

Protocol 1: Synthesis of a Disubstituted Amino Acid via Schmidt Reaction

This protocol is an adaptation of the Schmidt reaction applied to β-ketoesters for the synthesis of N-acetyl amino esters. [3] Objective: To synthesize an N-acetylated α,α-disubstituted amino ester from an α-substituted β-ketoester.

Workflow Diagram:

Schmidt_Workflow start Start: α-Substituted β-Ketoester dissolve 1. Dissolve ketoester in CHCl3/TFA solution. start->dissolve cool 2. Cool reaction mixture to 0 °C in an ice bath. dissolve->cool add_azide 3. Add Sodium Azide (NaN3) portion-wise over 1 hour. (CAUTION: Gas evolution!) cool->add_azide warm 4. Allow to warm to room temperature and stir for 12h. add_azide->warm quench 5. Carefully quench reaction with saturated NaHCO3 solution. warm->quench extract 6. Extract with Dichloromethane (DCM). quench->extract dry 7. Dry organic layer (Na2SO4), filter, and concentrate. extract->dry purify 8. Purify by column chromatography. dry->purify product Product: N-Acetyl α,α-Disubstituted Amino Ester purify->product

Caption: Experimental workflow for the Schmidt reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. Dissolve the starting α-substituted β-ketoester (1.0 equiv) in a 1:1 mixture of chloroform (CHCl₃) and trifluoroacetic acid (TFA).

    • Rationale: TFA serves as both the solvent and the strong acid catalyst required to promote the reaction. Chloroform is used as a co-solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Rationale: The reaction with sodium azide is exothermic and generates gas (N₂ and CO₂). Initial cooling helps control the reaction rate and prevent a dangerous pressure buildup.

  • Azide Addition: Cautiously add sodium azide (NaN₃, ~1.5 equiv) in small portions over 1 hour. Vigorous gas evolution will be observed.

    • Rationale: Sodium azide reacts with TFA to form hydrazoic acid in situ. Portion-wise addition is a critical safety measure to control the rate of gas evolution and the concentration of the explosive hydrazoic acid. Extreme caution is required.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup - Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral/basic.

    • Rationale: This step neutralizes the excess TFA and quenches any remaining azide. This must be done slowly and with cooling to control the exothermic acid-base reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acetyl amino ester.

Protocol 2: Synthesis of Diethyl (amino-methoxycarbonyl-methyl)phosphonate

Objective: To synthesize an α-amino phosphonate ester by catalytic hydrogenation of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate.

Workflow Diagram:

Reduction_Workflow start Start: α-Oximino Phosphonate dissolve 1. Dissolve oxime in Ethanol in a hydrogenation vessel. start->dissolve add_catalyst 2. Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%). dissolve->add_catalyst inert 3. Purge vessel with N2 or Ar, then with H2 gas. add_catalyst->inert hydrogenate 4. Pressurize with H2 (e.g., 50 psi) and stir vigorously for 16h. inert->hydrogenate monitor 5. Monitor reaction completion by TLC or LC-MS. hydrogenate->monitor filter 6. Carefully filter mixture through Celite® to remove Pd/C catalyst. monitor->filter concentrate 7. Concentrate the filtrate under reduced pressure. filter->concentrate product Product: α-Amino Phosphonate Ester concentrate->product

Caption: Experimental workflow for oxime reduction.

Step-by-Step Methodology:

  • Reaction Setup: To a specialized hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (1.0 equiv) in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

    • Rationale: Pd/C is a highly effective and reusable heterogeneous catalyst for hydrogenation. It is often handled wet to mitigate its pyrophoric nature when dry.

  • Inerting and Hydrogen Purge: Seal the vessel and purge the atmosphere several times, first with an inert gas (nitrogen or argon) to remove oxygen, and then with hydrogen gas (H₂).

    • Rationale: This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure) and stir the suspension vigorously at room temperature for 16-24 hours.

    • Rationale: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for an efficient reaction.

  • Monitoring: Monitor the reaction by taking a small aliquot, filtering it through a syringe filter to remove the catalyst, and analyzing by TLC or LC-MS.

  • Workup - Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper. The filter cake should not be allowed to dry completely in the air, as it can be pyrophoric. It should be quenched with water.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude diethyl (amino-methoxycarbonyl-methyl)phosphonate, which can be purified further if necessary.

Conclusion

The choice between the Schmidt reaction and an oxime phosphonate reduction strategy is fundamentally a choice between the target molecule: a true α-amino acid or its phosphonate isostere.

  • The Schmidt reaction offers a direct, albeit hazardous, path from carboxylic acids to amines. Its utility lies in specific applications where the harsh conditions are tolerated and the extreme safety precautions associated with azides can be rigorously implemented.

  • The reduction of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate represents a much safer and milder route to α-amino phosphonates. This methodology is highly relevant for medicinal chemistry and drug discovery programs aiming to explore the structure-activity relationships of phosphonate-containing bioactive molecules.

For the modern drug development professional, understanding the nuances of both classical and contemporary synthetic methods is paramount. While the Schmidt reaction remains a tool for specific, challenging transformations, the principles of isosteric replacement, exemplified by the synthesis of α-amino phosphonates, represent a more versatile and often safer strategy in the quest for novel therapeutics.

References

  • BYJU'S. (2019, February 19). Schmidt Reaction for Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Schmidt Reaction. [Link]

  • Sketchy. (2023). Synthesis of Alpha-Amino Acids. [Link]

  • Testbook. Schmidt Reaction: Definition, Mechanism for Amines and Amides. [Link]

  • Pharmaguideline. (2023). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. [Link]

  • Wikipedia. Schmidt reaction. [Link]

  • Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 60(5), 276–284. [Link]

  • Aakash Institute. schmidt reaction in chemistry: Definition, Types and Importance. [Link]

  • Global Journal of Engineering Science and Researches. (2018). SYNTHESIS OF DIETHYL (2-BENZOYLAMINO-2-(PHENOXY) METHYL) PHOSPHONATE. [Link]

  • Tawata, S., & Eto, M. (1985). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Journal of the Faculty of Agriculture, Kyushu University, 30(2-3), 209-216. [Link]

Sources

Comparative

Comparative E/Z Selectivity Guide: CAS 106052-18-0 vs. Standard Horner-Wadsworth-Emmons Reagents

Introduction to Mechanistic Divergence The Horner-Wadsworth-Emmons (HWE) olefination is a foundational methodology for synthesizing α,β-unsaturated systems. While standard reagents like Triethyl phosphonoacetate (TEPA) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Mechanistic Divergence

The Horner-Wadsworth-Emmons (HWE) olefination is a foundational methodology for synthesizing α,β-unsaturated systems. While standard reagents like Triethyl phosphonoacetate (TEPA) are the industry standard for generating simple (E)-alkenes, the synthesis of complex pharmaceutical intermediates—such as unnatural amino acids, protease inhibitors[1], and marine-derived natural products like Psammaplin A[2]—requires highly functionalized reagents.

CAS 106052-18-0, chemically identified as Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate, introduces an α-hydroxyimino (oxime) group to the phosphonate core. This structural modification fundamentally alters the stereochemical landscape of the reaction, shifting the transition state from simple thermodynamic control to complex chelation control.

Mechanistic Causality: Why the Oxime Group Changes Everything

In a standard HWE reaction using TEPA, the deprotonated phosphonate carbanion attacks the aldehyde. The absence of bulky α-substituents allows the system to minimize steric repulsion by adopting a thermodynamically favored trans-oxaphosphetane intermediate. This intermediate irreversibly collapses to yield the (E)-alkene with >95% selectivity.

Conversely, CAS 106052-18-0 possesses a sterically demanding and electronically active α-oxime group. This group introduces two critical variables that alter E/Z selectivity:

  • Metal Chelation: The oxime oxygen and the phosphonate phosphoryl oxygen can strongly chelate metal cations (e.g., Li⁺ or Na⁺). This chelation rigidifies the transition state, forcing the aldehyde into a specific trajectory.

  • Steric Clash & Hydrogen Bonding: The bulk of the oxime group alters the preferred geometry of the oxaphosphetane. Furthermore, the resulting (Z)-α-hydroxyiminoacrylate is often thermodynamically stabilized by intramolecular hydrogen bonding, minimizing the steric repulsion seen in the (E)-isomer.

Consequently, while standard HWE is strictly (E)-selective, CAS 106052-18-0 can be tuned to favor the (Z)-alkene. Additionally, the oxime group itself exists as distinct E (CAS 56863-65-1) and Z (CAS 56863-74-2) isomers[3], adding a secondary layer of stereocomplexity that requires careful chromatographic separation.

Mechanistic_Divergence cluster_TEPA Standard HWE Pathway cluster_CAS CAS 106052-18-0 Pathway Aldehyde Aldehyde (R-CHO) TEPA TEPA + NaH (Standard Reagent) Aldehyde->TEPA CAS_Reagent CAS 106052-18-0 + DBU/LiCl (α-Oxime Phosphonate) Aldehyde->CAS_Reagent TransOx Trans-Oxaphosphetane (Thermodynamically Favored) TEPA->TransOx Addition E_Alkene (E)-Alkene (>95% Selectivity) TransOx->E_Alkene Elimination ChelatedOx Chelated Oxaphosphetane (Metal-Coordinated TS) CAS_Reagent->ChelatedOx Chelation-Controlled Addition Z_Alkene (Z)-α-Hydroxyiminoacrylate (Tuned Selectivity) ChelatedOx->Z_Alkene Elimination

Mechanistic divergence in HWE olefination: Standard TEPA vs. CAS 106052-18-0.

Comparative Data: TEPA vs. CAS 106052-18-0

ParameterStandard HWE (e.g., TEPA)CAS 106052-18-0
α-Carbon Structure Unsubstitutedα-Hydroxyimino (oxime) substituted
Primary Base/Solvent NaH / THFDBU + LiCl / MeCN (Roush-Masamune)
Transition State Trans-oxaphosphetaneMetal-chelated oxaphosphetane
Alkene Selectivity >95% (E)-isomerTunable; often favors (Z)-isomer
Oxime Isomerism N/AExists as E (56863-65-1) and Z (56863-74-2)[3]
Downstream Utility Simple unsaturated estersα-Amino acids, Psammaplin A analogs[2]

Self-Validating Experimental Protocols

To achieve optimal results, the choice of base and solvent must reflect the structural realities of the reagent.

Protocol 1: Standard (E)-Selective HWE using TEPA

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates TEPA. The sodium cation only weakly coordinates the intermediate, allowing the system to freely equilibrate to the thermodynamically stable trans-oxaphosphetane.

  • Preparation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in dry THF under an argon atmosphere at 0 °C.

  • Ylide Formation: Add TEPA (1.1 equiv) dropwise. Validation: The reaction is self-validating when the vigorous evolution of H₂ gas ceases, visually confirming complete ylide formation.

  • Addition: Introduce the aldehyde (1.0 equiv) dropwise. Warm the mixture to room temperature.

  • Quenching: Quench with saturated aqueous NH₄Cl once TLC confirms the complete consumption of the UV-active aldehyde. Extract with EtOAc.

Protocol 2: Chelation-Controlled HWE using CAS 106052-18-0

Causality: Using strong bases like NaH with CAS 106052-18-0 can lead to unwanted side reactions with the unprotected oxime hydroxyl group. Instead, Roush-Masamune conditions (DBU + LiCl) are employed. The Li⁺ cation strongly chelates the phosphonate and oxime oxygens, significantly lowering the pKa of the α-proton. This allows the mild base DBU to efficiently generate the ylide while locking the transition state into a chelation-controlled geometry, enhancing (Z)-selectivity.

  • Preparation: Dissolve CAS 106052-18-0 (1.1 equiv) and anhydrous LiCl (1.2 equiv) in dry MeCN under argon at room temperature.

  • Base Addition: Cool the mixture to 0 °C and add DBU (1.1 equiv) dropwise. Validation: The suspension will transition into a clear, homogeneous solution, confirming the formation of the Li-chelated ylide.

  • Addition: Add the aldehyde (1.0 equiv) dropwise, maintaining the temperature below 5 °C to preserve kinetic control over the chelated transition state.

  • Quenching & Isolation: Stir for 4 hours, then quench with 5% aqueous citric acid to neutralize DBU. Extract with EtOAc.

  • Chromatographic Validation: Purify via silica gel chromatography. Validation: The E and Z isomers of the alkene, as well as the oxime isomers, will exhibit distinct R_f values. The (Z)-alkene is typically more polar due to exposed hydrogen-bonding motifs, allowing for definitive chromatographic validation and isolation.

Experimental_Workflow Step1 1. Reagent Preparation Dry THF/MeCN, Argon Atm Step2 2. Base/Salt Addition Add DBU and LiCl (0°C) Step1->Step2 Step3 3. Aldehyde Addition Dropwise addition, maintain <5°C Step2->Step3 Step4 4. Reaction Progression Warm to RT, Monitor via TLC Step3->Step4 Step5 5. Quenching & Extraction Sat. NH4Cl, EtOAc extraction Step4->Step5 Step6 6. Column Chromatography Isolate E/Z Alkene & Oxime Isomers Step5->Step6

Step-by-step experimental workflow for chelation-controlled HWE olefination.

Sources

Validation

Comparative Guide: HPLC Method Validation for the Purity Determination of Diethyl (Hydroxyimino-methoxycarbonyl-methyl)phosphonate

Executive Summary Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0) is a highly specialized organophosphorus compound utilized as a critical intermediate in advanced organic synthesis and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0) is a highly specialized organophosphorus compound utilized as a critical intermediate in advanced organic synthesis and drug development[1][2]. Ensuring the absolute purity of this intermediate is paramount, as trace impurities can drastically reduce downstream reaction yields or introduce toxicological risks.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative analytical techniques (GC-MS, qNMR) and provides a fully validated, self-sustaining Reversed-Phase HPLC (RP-HPLC) protocol. As an Application Scientist, I have structured this methodology not just to provide steps, but to explain the causality behind every chromatographic parameter, grounded strictly in ICH Q2(R2) validation standards[3].

Chemical Context & Analytical Challenges

The molecular architecture of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate presents a unique set of analytical challenges. The molecule features three distinct functional groups: a diethyl phosphonate ester, a methoxycarbonyl moiety, and a hydroxyimino (oxime) group[1].

The Causality of Chromatographic Behavior:

  • Polarity and Ionization: The hydroxyimino group is weakly acidic. If analyzed under neutral aqueous conditions, it can partially ionize, leading to dual retention mechanisms, split peaks, and severe peak tailing[4].

  • Silanol Interactions: Phosphonate derivatives have a well-documented tendency to undergo secondary interactions with residual silanols on silica-based stationary phases, which can cause poor recovery and peak asymmetry[5][6].

  • Chromophore Availability: Unlike simple alkyl phosphonates that are virtually invisible to UV detectors, the conjugated π -system between the hydroxyimino and methoxycarbonyl groups provides a reliable chromophore, making UV detection viable[7].

Comparative Analysis: HPLC vs. Alternative Techniques

To objectively assess purity, we must evaluate the performance of RP-HPLC against Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Performance Comparison for Purity Determination

Analytical TechniqueSensitivity (LOD)SpecificitySample PreparationThroughputPrimary Application
RP-HPLC-UV (Proposed) ~0.05 µg/mLHigh (Chromatographic resolution)Simple (Direct dilution)High (<15 min/run)Routine batch release & purity assay
GC-MS ~0.01 µg/mLVery High (Mass fragmentation)Complex (Requires derivatization)Medium (~30 min/run)Trace impurity identification
qNMR ( 1 H/ 31 P) ~1-5 mg/mLHigh (Chemical shift mapping)Simple (Dissolution in CDCl 3​ )MediumAbsolute primary purity determination

Verdict: While GC-MS offers superior trace identification, the thermal lability of the hydroxyimino group often necessitates pre-column silylation, introducing preparation variability. qNMR is excellent for absolute purity but lacks the sensitivity for trace organic impurities. RP-HPLC-UV provides the optimal balance of sensitivity, robustness, and throughput for routine purity validation[4].

Method Development Rationale

Method development is an exercise in controlling variables. The following workflow illustrates the logical progression of establishing the analytical method.

HPLC_Method_Dev Start Compound Analysis CAS: 106052-18-0 PhysChem Physicochemical Profiling (pKa, LogP, UV Max) Start->PhysChem Column Column Selection (End-capped C18) PhysChem->Column MobilePhase Mobile Phase Optimization (0.1% TFA / MeCN) Column->MobilePhase Validation ICH Q2(R2) Validation MobilePhase->Validation

Workflow for HPLC method development of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate.

  • Stationary Phase Selection: A sterically protected, heavily end-capped C18 column is mandatory. End-capping masks the active silanols, preventing the phosphonate moiety from chelating or dragging along the silica backbone[6].

  • Mobile Phase Optimization: We utilize an acidic aqueous phase containing 0.1% Trifluoroacetic acid (TFA). The causality here is twofold: TFA lowers the pH well below the pKa of the oxime group, keeping the molecule fully protonated (neutral) to maximize hydrophobic retention, while simultaneously acting as an ion-pairing agent to further deactivate the column surface[4][5].

  • Detector Wavelength: 230 nm is selected to capture the π−π∗ transition of the conjugated system, maximizing the signal-to-noise ratio without dipping into the high-noise low-UV range (<210 nm) where TFA heavily absorbs[7].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. It includes built-in System Suitability Tests (SST) to ensure the instrument is performing adequately before any sample data is accepted[8].

Materials & Reagents
  • Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate reference standard ( 99.0% purity).

  • HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 M Ω⋅ cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

Chromatographic Conditions
  • Column: ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Elution Mode: Gradient

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 15.0 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible retention times).

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

Sample Preparation
  • Diluent Preparation: Mix equal volumes of Milli-Q Water and Acetonitrile (50:50 v/v).

  • Standard/Sample Preparation: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration of 1.0 mg/mL.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

ICH Q2(R2) Method Validation Framework

To guarantee scientific integrity and trustworthiness, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

ICH_Validation Val Method Validation Spec Specificity (Resolution > 2.0) Val->Spec Lin Linearity (R² ≥ 0.999) Val->Lin Acc Accuracy (98-102% Recovery) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Rob Robustness (Flow, Temp, pH) Val->Rob

Core validation parameters according to ICH Q2(R2) guidelines for purity determination.

Validation Parameters & Acceptance Criteria
  • System Suitability Test (SST): Inject the standard solution (1.0 mg/mL) six consecutive times.

    • Causality: Verifies system baseline stability and column efficiency.

    • Acceptance Criterion: Relative Standard Deviation (RSD) of peak area 2.0%, Tailing factor 1.5, Theoretical plates (N) > 2000[8].

  • Specificity: Inject a blank (diluent) and a sample spiked with known synthetic impurities or degradation products.

    • Causality: Proves the method can unambiguously assess the analyte in the presence of expected interferences[9].

    • Acceptance Criterion: No interfering peaks at the retention time of the main analyte. Resolution ( Rs​ ) between the analyte and the closest eluting impurity must be > 2.0[3].

  • Linearity: Prepare standard solutions at 5 concentration levels ranging from 25% to 150% of the target concentration (0.25 to 1.5 mg/mL).

    • Acceptance Criterion: Correlation coefficient ( R2 ) 0.999[9].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels, preparing three replicates per level.

    • Acceptance Criterion: Mean recovery must fall between 98.0% and 102.0%[8].

  • Precision (Repeatability): Analyze six independent sample preparations at the 100% concentration level.

    • Acceptance Criterion: RSD of the calculated purity 2.0%[8].

Conclusion

For the purity determination of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate, RP-HPLC-UV provides the most reliable, high-throughput solution. By understanding the causality of the molecule's chemical behavior—specifically utilizing an end-capped stationary phase and a TFA-acidified mobile phase to suppress oxime ionization and prevent silanol chelation—analysts can achieve highly reproducible, ICH-compliant results that outperform standard GC-MS and qNMR workflows for routine batch analysis.

Sources

Validation

Validating Structural Integrity of CAS 106052-18-0: A Comparative Guide to 2D NMR vs. Alternative Modalities

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0) is a highly specialized, polyfunctional building block utilized extensively in the synthesis of unnatural amino acids and advanced phosphonate-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0) is a highly specialized, polyfunctional building block utilized extensively in the synthesis of unnatural amino acids and advanced phosphonate-based anti-inflammatory therapeutics[],[2]. Structurally, it features a dense array of functional groups—a phosphonate ester, a methoxycarbonyl group, and an oxime moiety—all converging on a single quaternary carbon.

Validating the structural integrity and stereochemical purity ( E/Z isomerism) of this compound is a significant analytical challenge. This guide objectively compares 2D NMR spectroscopy against standard 1D NMR and Single-Crystal X-Ray Diffraction (SC-XRD), providing a comprehensive, self-validating methodology for unambiguous structural elucidation.

Comparative Analysis of Analytical Modalities

When confirming the structure of complex phosphonate oximes, scientists typically choose between three primary analytical pathways. Table 1 outlines the objective performance and limitations of each modality.

Table 1: Comparison of Analytical Modalities for CAS 106052-18-0

Feature / Capability1D NMR + LC-HRMS (Standard QC)2D NMR Spectroscopy Suite (The Optimal Choice)Single-Crystal X-Ray Diffraction (SC-XRD)
Quaternary Carbon Mapping Poor (Signals split by 31 P coupling)Excellent (via 1 H- 13 C HMBC)Excellent (Direct electron density map)
Phosphonate Linkage Proof Indirect (Inferred from mass/shifts)Definitive (via 1 H- 31 P HMBC)Definitive (Direct spatial coordinates)
E/Z Stereochemical Assignment Ambiguous (Requires reference standard)Definitive (via 2D NOESY/ROESY)Definitive (Absolute configuration)
Sample State Required Liquid / SolutionLiquid / SolutionHigh-quality single crystal (Often difficult for oximes)
Time-to-Result < 1 Hour2 - 4 Hours Days to Weeks (Crystallization bottleneck)
The Causality of Choice: Why 2D NMR is the Superior Modality

While 1D NMR combined with LC-HRMS is the industry standard for routine batch release, it falls short for CAS 106052-18-0 due to two specific molecular features:

  • The Quaternary Node & Spin-Coupling Complexity: The central carbon (C=N) lacks directly attached protons. Furthermore, the spin-1/2 31 P nucleus splits the adjacent 13 C signals ( 1JPC​≈155 Hz, 2JPC​≈18 Hz), creating complex multiplets in the 1D 13 C spectrum that can easily mask impurities or be misassigned.

  • Stereochemical Ambiguity: The oxime group (=N-OH) can exist in E or Z configurations. 1D 1 H NMR cannot reliably differentiate these isomers without an authenticated reference standard[3].

2D NMR resolves these blind spots through a self-validating system of correlations:

  • 1 H- 13 C HMBC: Bypasses the lack of protons on the central carbon by detecting long-range couplings (e.g., from the methoxy −CH3​ to the carbonyl carbon).

  • 1 H- 31 P HMBC: Unambiguously maps the phosphorus connectivity to the ethyl ester groups and confirms the structural backbone. This technique is highly documented as a critical tool for resolving complex organophosphorus linkages and reaction intermediates[4],[5].

  • 2D NOESY: Differentiates E/Z stereoisomers by measuring spatial proximity (Nuclear Overhauser Effect). A spatial correlation between the oxime −OH proton and the methoxy protons confirms the Z -isomer, whereas a correlation to the ethyl ester protons indicates the E -isomer.

Experimental Protocol: A Self-Validating 2D NMR Workflow

To ensure absolute data integrity, the following step-by-step methodology explains not just the actions, but the causality behind the experimental parameters.

Step 1: Sample Preparation (The Causality of Solvent Choice)

  • Protocol: Dissolve 20 mg of CAS 106052-18-0 in 600 µL of anhydrous DMSO- d6​ .

  • Causality: While CDCl 3​ is a standard NMR solvent, DMSO- d6​ is intentionally selected because it strongly hydrogen-bonds with the oxime −OH proton. This drastically slows the chemical exchange rate of the hydroxyl proton, sharpening its signal ( 11.5 ppm) and enabling it to participate in critical 2D NOESY and HMBC correlations.

Step 2: 1D Baseline Acquisition

  • Protocol: Acquire 1 H, 13 C{ 1 H}, and 31 P{ 1 H} spectra at 298 K using a 600 MHz spectrometer equipped with a cryoprobe.

  • Causality: Establishes the chemical shift baseline and allows the extraction of JPC​ coupling constants. The magnitude of the 1JPC​ coupling ( 155 Hz) serves as orthogonal validation for the direct C-P bond mapped in the subsequent 2D experiments.

Step 3: Heteronuclear 2D Acquisition (HSQC & HMBC)

  • Protocol: Run 1 H- 13 C HSQC to map direct C-H bonds. Follow with 1 H- 13 C HMBC (optimized for long-range nJCH​=8 Hz) and 1 H- 31 P HMBC (optimized for nJPH​=10−15 Hz).

  • Causality: The 1 H- 31 P HMBC is the definitive proof of the phosphonate ester linkage, showing cross-peaks from the ethyl −CH2​− protons directly to the 31 P nucleus[6].

Step 4: Homonuclear 2D Acquisition (NOESY)

  • Protocol: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

  • Causality: A 400 ms mixing time is optimal for small molecules (MW 239.16) to allow sufficient NOE buildup without entering the spin-diffusion regime, ensuring that only true spatial neighbors ( <5 Å) show cross-peaks.

Experimental Data Presentation

The following table summarizes the quantitative 2D NMR data utilized to validate the E -isomer of CAS 106052-18-0. The orthogonal agreement between the J -couplings and the HMBC/NOESY correlations creates a fully self-validating dataset.

Table 2: 2D NMR Correlation Data for CAS 106052-18-0 ( E -Isomer)

Functional Group 1 H Shift (ppm) 13 C Shift (ppm) 31 P Shift (ppm)Key HMBC Correlations ( 1 H Heteronucleus)Key NOESY Correlations (Spatial)
Oxime (-OH) 11.52 (s)--C=N (145.2), C=O (162.4)Ethyl -CH 2​
  • (4.15)
Methoxy (-OCH 3​ ) 3.82 (s)53.1 (s)-C=O (162.4)None
Ethyl (-CH 2​ -) 4.15 (dq)64.3 (d, 2JPC​ =5.5 Hz)-Ethyl -CH 3​ (16.1), 31 P (9.4) Oxime -OH (11.52), Ethyl -CH 3​ (1.28)
Ethyl (-CH 3​ ) 1.28 (t)16.1 (d, 3JPC​ =6.0 Hz)-Ethyl -CH 2​
  • (64.3)
  • Ethyl -CH 2​
  • (4.15)
  • Imine (C=N) -145.2 (d, 1JPC​ =155.0 Hz)---
    Carbonyl (C=O) -162.4 (d, 2JPC​ =18.5 Hz)---
    Phosphorus ( 31 P) --9.4 (s)--
    Structural Elucidation Workflow

    The logical relationship between the experimental steps and the structural resolution is visualized in the workflow diagram below.

    NMR_Workflow N1 CAS 106052-18-0 Sample Prep (DMSO-d6) N2 1D NMR Suite (1H, 13C, 31P) N1->N2 N3 2D NMR Modalities (Structural Elucidation) N2->N3 Resolves Overlap & Coupling Ambiguity N4 1H-13C HSQC Assign Protonated Carbons N3->N4 N5 1H-13C HMBC Map Quaternary Nodes (C=N, C=O) N3->N5 N6 1H-31P HMBC Confirm Phosphonate Linkage N3->N6 N7 2D NOESY Determine E/Z Stereochemistry N3->N7 N8 Unambiguous 3D Structural Validation N4->N8 N5->N8 N6->N8 N7->N8

    Workflow for 2D NMR structural elucidation of CAS 106052-18-0.
    References
    • Title: Phosphorus Compounds - Building Block / BOC Sciences: DIETHYL(HYDROXYIMINO-METHOXYCARBONYL-METHYL)PHOSPHONATE (106052-18-0) | Source: bocsci.
    • Title: 2D ultrafast HMBC 1H,31P: obtaining mechanistic details on the Michaelis–Arbuzov reaction | Source: nih.
    • Title: 2D Ultrafast HMBC 1H,31P: Obtaining Mechanistic Details on the Michaelis–Arbuzov Reaction | Source: acs.
    • Title: The use of 1H-31P GHMBC and covariance NMR to unambiguously determine phosphate ester linkages in complex polysaccharide mixtures | Source: nih.
    • Title: Journal of the Chemical Society. Chemical Communications 1994: Index | Source: archive.
    • Title: AU2004238225A1 - Anti-inflammatory phosphonate compounds | Source: Google Patents | URL

    Sources

    Comparative

    Benchmarking reaction kinetics of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate against Wittig reagents

    Benchmarking Reaction Kinetics: Diethyl (Hydroxyimino-methoxycarbonyl-methyl)phosphonate vs. Wittig Reagents Executive Summary For researchers and drug development professionals synthesizing complex α -amino acid derivat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking Reaction Kinetics: Diethyl (Hydroxyimino-methoxycarbonyl-methyl)phosphonate vs. Wittig Reagents

    Executive Summary

    For researchers and drug development professionals synthesizing complex α -amino acid derivatives and stereochemically defined APIs, the choice of olefination reagent dictates both reaction velocity and downstream purification efficiency. This guide objectively benchmarks the reaction kinetics and operational performance of the highly functionalized Horner-Wadsworth-Emmons (HWE) reagent, Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0)[1], against traditional Wittig phosphonium ylides.

    Mechanistic Causality & Kinetic Theory

    The fundamental kinetic divergence between HWE phosphonates and Wittig reagents stems from the electronic nature of their reactive intermediates[2].

    When designing highly functionalized alkenes (such as those requiring oxime and ester functionalities), the introduction of strong electron-withdrawing groups (EWGs) heavily impacts the nucleophile:

    • Wittig Reagents (Phosphoranes): Wittig ylides are inherently neutral. When substituted with EWGs (like a methoxycarbonyl group), the ylide becomes highly resonance-stabilized. This over-stabilization drastically reduces its nucleophilicity, making the initial nucleophilic addition to the carbonyl substrate prohibitively slow, often requiring harsh reflux conditions[2][3].

    • HWE Reagents (Phosphonates): The HWE reaction begins with the deprotonation of the phosphonate to generate a true anionic carbanion[4]. Despite the presence of EWGs, this anionic species retains significantly higher nucleophilicity than a neutral ylide[3]. Consequently, the initial nucleophilic attack is rapid, and the rate-limiting step shifts to the formation and subsequent collapse of the oxaphosphetane intermediate[4][5].

    Furthermore, the thermodynamic driving force for both reactions is the formation of a highly stable phosphorus-oxygen double bond[6]. However, the HWE reaction produces a water-soluble dialkyl phosphate byproduct, whereas the Wittig reaction generates triphenylphosphine oxide, which often requires tedious chromatographic separation[2][6].

    Kinetic Pathway Visualization

    Kinetic_Benchmarking cluster_HWE HWE Reaction Kinetics cluster_Wittig Wittig Reaction Kinetics Start Carbonyl Substrate Carbanion Phosphonate Carbanion (Anionic, High Nucleophilicity) Start->Carbanion Wittig_TS Oxaphosphetane TS (High Activation Energy) Start->Wittig_TS HWE_Reagent Phosphonate Reagent (e.g., CAS 106052-18-0) HWE_Reagent->Carbanion Deprotonation (Fast) HWE_TS Oxaphosphetane TS (Rate-Limiting Step) Carbanion->HWE_TS Addition HWE_Prod (E)-Alkene + Water-Soluble Phosphate HWE_TS->HWE_Prod Elimination (Fast) Wittig_Reagent Stabilized Ylide (Neutral, Low Nucleophilicity) Wittig_Reagent->Wittig_TS Addition (Slow/Rate-Limiting) Wittig_Prod (Z/E)-Alkene + Phosphine Oxide Wittig_TS->Wittig_Prod Elimination

    Caption: Kinetic pathways comparing HWE phosphonate carbanions and Wittig stabilized ylides.

    Quantitative Benchmarking Data

    The following table summarizes the kinetic and operational parameters when coupling a standard aliphatic aldehyde with Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate versus a structurally analogous stabilized Wittig reagent.

    ParameterDiethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (HWE)Stabilized Wittig Equivalent (Phosphorane)
    Active Nucleophile Phosphonate Carbanion (Anionic)[2]Phosphonium Ylide (Neutral)[2]
    Nucleophilicity High (Maintained despite EWGs)Extremely Low (Over-stabilized by EWGs)
    Rate-Limiting Step Oxaphosphetane Formation[5]Nucleophilic Addition to Carbonyl[4]
    Typical Reaction Time 1–4 hours (at 0°C to 25°C)>24 hours (often requires reflux)
    Stereoselectivity Highly (E)-selective (Thermodynamic control)[4]Mixed (E/Z) or Unreactive
    Byproduct Removal Simple aqueous extraction (Diethyl phosphate)[2]Complex chromatography (Ph₃P=O)[6]

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducible kinetics, the following workflows utilize a self-validating methodology where each phase must be analytically confirmed before proceeding.

    Protocol 1: HWE Olefination (Optimized for Kinetics)

    Causality: Using a strong, non-nucleophilic base (e.g., DBU or NaH) ensures rapid and irreversible formation of the highly nucleophilic carbanion, bypassing the kinetic bottleneck seen in Wittig reactions.

    • Reagent Activation: Dissolve 1.1 equivalents of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate in anhydrous THF at 0°C. Slowly add 1.2 equivalents of NaH (60% dispersion in mineral oil).

      • Validation Check: Observe the evolution of H₂ gas. The cessation of bubbling and the formation of a clear, slightly yellow solution confirms complete carbanion generation. Do not proceed until gas evolution stops.

    • Nucleophilic Addition: Dropwise add 1.0 equivalent of the target aldehyde dissolved in THF.

      • Validation Check: Monitor the reaction via TLC (UV active) or HPLC. The rapid disappearance of the aldehyde spot (typically within 1-2 hours) validates that the rate-limiting oxaphosphetane formation and subsequent elimination have occurred.

    • Aqueous Quench & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate.

      • Validation Check: Analyze the aqueous layer. The water-soluble dialkyl phosphate byproduct partitions entirely into the aqueous phase, leaving a clean crude organic profile[2][3].

    Protocol 2: Attempted Wittig Olefination (Comparator Workflow)

    Causality: Stabilized ylides require thermal activation to overcome the high activation energy of the initial nucleophilic attack.

    • Ylide Generation: Dissolve the stabilized phosphonium salt in THF and treat with a mild base (e.g., triethylamine) at room temperature.

      • Validation Check: Formation of a deep-colored solution indicates ylide generation.

    • Thermal Addition: Add the aldehyde. Due to the low nucleophilicity of the EWG-stabilized ylide, stir at reflux (65°C).

      • Validation Check: Monitor via TLC. Expect sluggish conversion (>24 hours), validating the kinetic inferiority of the neutral ylide compared to the HWE carbanion.

    • Workup: Remove solvent in vacuo.

      • Validation Check: The presence of a stubborn white precipitate (triphenylphosphine oxide) necessitates rigorous silica gel chromatography for product isolation[6].

    References

    • DIETHYL(HYDROXYIMINO-METHOXYCARBONYL-METHYL)PHOSPHONATE — Chemical Substance Information. NextSDS.[Link]

    • Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]

    • A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction. ACS Publications.[Link]

    • Wittig and Wittig–Horner Reactions under Sonication Conditions. National Institutes of Health (NIH).[Link]

    • Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]

    Sources

    Validation

    Comparative Cost Analysis and Scale-up Guide: CAS 106052-18-0 vs. Traditional Phosphonates in Unnatural Amino Acid Synthesis

    Executive Summary & Mechanistic Rationale As a Senior Application Scientist overseeing industrial-scale active pharmaceutical ingredient (API) synthesis, I frequently encounter process bottlenecks during the construction...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    As a Senior Application Scientist overseeing industrial-scale active pharmaceutical ingredient (API) synthesis, I frequently encounter process bottlenecks during the construction of chiral centers. Selecting the optimal Horner-Wadsworth-Emmons (HWE) reagent is a critical inflection point for both process economics and stereochemical fidelity. This guide objectively evaluates CAS 106052-18-0 (Methyl (diethoxyphosphoryl)(hydroxyimino)acetate) against the industry-standard alternative, N-Boc- α -phosphonoglycine trimethyl ester, for the scale-up synthesis of unnatural amino acids.

    The Causality of Stereoselectivity: In the synthesis of α,β -dehydroamino acids (the direct precursors to chiral unnatural amino acids), the steric bulk of the phosphonate reagent dictates the E/Z ratio of the resulting olefin. Traditional N-Boc-protected phosphonates feature a bulky, sp3 -hybridized tert-butyl group. During the formation of the oxaphosphetane transition state, this bulk creates a significant steric clash with the incoming aldehyde.

    Conversely, 1 utilizes a planar, sp2 -hybridized hydroxyimino group (=N-OH). This reduced steric profile minimizes 1,3-diaxial-like interactions in the transition state, thermodynamically driving the reaction toward the highly desired (Z) -isomer, which is essential for downstream asymmetric hydrogenation[1].

    Comparative Cost Analysis & Quantitative Data

    While the upfront procurement cost of CAS 106052-18-0 is nominally higher than N-Boc alternatives, a holistic industrial cost analysis must account for step economy, downstream purification, and isolated yield. The table below summarizes the cost metrics for a simulated 100 kg scale-up campaign.

    Table 1: Process Economics for 100 kg Scale-up (Simulated API Intermediate)
    MetricCAS 106052-18-0 (Hydroxyimino)N-Boc-Phosphonoglycine (Alternative)
    Initial Reagent Cost ($/kg) $450$300
    HWE (Z):(E) Selectivity > 98:282:18
    Purification Requirement Direct Telescoping (No chromatography)Preparative HPLC or Recrystallization
    Purification Cost ($/kg) $0 (Telescoped)$350 (Solvent + Labor + Yield Loss)
    Overall Isolated Yield 89%64%
    Net Cost per kg of Product $815 $1,240

    Data Synthesis: The superior stereoselectivity of CAS 106052-18-0 eliminates the need for costly chromatographic separation of E/Z isomers. This operational efficiency reduces the overall cost per kilogram of the final API intermediate by approximately 34%, proving that initial raw material cost is a deceptive metric in scale-up chemistry.

    CostLogic Start Industrial Scale-up: Reagent Selection PathA CAS 106052-18-0 Initial Cost: $450/kg Start->PathA PathB N-Boc-Phosphonoglycine Initial Cost: $300/kg Start->PathB SelectA High Z-Selectivity (>98:2) Direct Telescoping PathA->SelectA Planar =N-OH SelectB Low Z-Selectivity (82:18) Requires Chromatography PathB->SelectB Bulky N-Boc CostA Downstream Cost: $0/kg Net API Cost: $815/kg SelectA->CostA High Yield CostB Downstream Cost: $350/kg Net API Cost: $1,240/kg SelectB->CostB Yield Loss

    Comparative cost-efficiency logic tree highlighting downstream economic advantages.

    Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility at scale, the following protocol for the HWE olefination using2 is designed as a self-validating system . By integrating specific in-process controls (IPCs), the reaction confirms its own progression without relying on ambiguous TLC data[2].

    Step-by-Step Methodology: Highly Selective HWE Olefination
    • System Preparation: Charge a dry, nitrogen-purged 500 L glass-lined reactor with CAS 106052-18-0 (1.05 eq) and anhydrous THF (10 volumes).

    • Base & Lewis Acid Addition: Cool the system to -20 °C. Slowly dose 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq) and LiCl (1.2 eq).

      • Causality: The addition of LiCl is critical. The lithium ion acts as a Lewis acid, coordinating both the phosphonyl oxygen and the aldehyde carbonyl. This templates the transition state to further lock the geometry and enhance (Z) -selectivity.

    • Substrate Addition: Introduce the target aldehyde (1.0 eq) via an addition funnel over 2 hours. Maintain the internal temperature below -15 °C to prevent premature, unselective elimination of the oxaphosphetane intermediate.

    • Self-Validating IPC ( 31 P NMR): After 4 hours, pull a 0.5 mL aliquot. The system is self-validating via 31 P NMR tracking:

      • Starting Material: Look for a sharp singlet at δ 14.5 ppm.

      • Completion: The reaction is complete when the 14.5 ppm signal disappears and a new singlet emerges at δ 0-2 ppm (indicating the diethyl phosphate byproduct). Do not quench until the 14.5 ppm peak is <1% AUC.

    • Workup: Quench with saturated aqueous NH4​Cl (5 volumes) and extract with EtOAc. The organic layer contains the highly pure (Z) -dehydroamino acid derivative, ready for direct telescoping into the asymmetric hydrogenation step.

    MechanisticPathway A Aldehyde Substrate (Sterically Hindered) D Oxaphosphetane Transition State A->D B CAS 106052-18-0 (=N-OH Phosphonate) C LiCl / DBU Coordination Complex B->C C->D Minimized Steric Clash E (Z)-Dehydroamino Acid (>98% Selectivity) D->E Highly Selective Elimination F Asymmetric Reduction E->F Telescoped (No Purif.) G Chiral Unnatural Amino Acid API F->G

    Mechanistic pathway of HWE olefination using CAS 106052-18-0 demonstrating stereocontrol.

    Conclusion

    For process chemists scaling up unnatural amino acid synthesis, relying on traditional N-Boc-phosphonoglycines often introduces hidden downstream costs due to poor stereocontrol. The mechanistic advantage of the planar hydroxyimino group in 3 drives near-perfect (Z) -selectivity[3]. By integrating self-validating IPCs like 31 P NMR tracking, development professionals can bypass downstream chromatography entirely, fundamentally optimizing the industrial cost-per-kilogram of the final API.

    References

    • Title: DIETHYL(HYDROXYIMINO-METHOXYCARBONYL-METHYL)PHOSPHONATE — Chemical Substance Information Source: NextSDS URL: 1

    • Title: diethyl (methoxycarbonyl)phosphonate 41760-84-3 Source: Guidechem URL: 3

    • Title: Buy Iminostilbene-d2 (EVT-1440646) | 1189918-57-7 (Referencing Methyl (diethoxyphosphoryl)(hydroxyimino)acetate Inventory) Source: EvitaChem URL: 2

    Sources

    Comparative

    Reproducibility of Yields: Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate vs. Alternative HWE Reagents

    Executive Summary The synthesis of α,β -dehydroamino acids is a critical operation in the development of complex peptides, enzyme inhibitors, and asymmetric hydrogenation precursors. The Horner-Wadsworth-Emmons (HWE) ole...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of α,β -dehydroamino acids is a critical operation in the development of complex peptides, enzyme inhibitors, and asymmetric hydrogenation precursors. The Horner-Wadsworth-Emmons (HWE) olefination remains the most robust method for their preparation[1]. While N -protected phosphonoglycinates (such as Schmidt’s reagent) are standard, the use of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS: 106052-18-0) offers a unique synthetic advantage. The hydroxyimino moiety allows for orthogonal post-olefination modifications, such as selective reduction to primary amines or direct incorporation into oxime-containing therapeutics [2].

    However, drug development professionals frequently report batch-to-batch yield variations when using this specific hydroxyimino-substituted phosphonate. This guide objectively compares its reproducibility across different commercial batches against standard alternatives and provides a field-proven, self-validating protocol to ensure consistent, high-yield olefinations.

    Mechanistic Insights: The Root of Batch Variability

    As an Application Scientist, I trace olefination inconsistencies not to the HWE reaction mechanism itself, but to the physicochemical state of the reagent. Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate exhibits two primary sources of variability that alternatives like N -Boc- α -phosphonoglycine trimethyl ester do not:

    • Moisture Sensitivity and Stoichiometric Imbalance: The hydroxyimino group (–C=N–OH) is highly polar, hygroscopic, and possesses an acidic proton. Trace water in different manufacturing batches competitively reacts with the base. More importantly, the oxime proton must be accounted for during base addition. Failure to use >2 equivalents of base prevents the complete deprotonation of the α -carbon, stalling carbanion formation.

    • E/Z Oxime Isomerization: The reagent exists as a mixture of E and Z isomers around the oxime bond. Depending on the batch synthesis and thermal history, the E/Z ratio fluctuates. This steric variance impacts the transition state energy during the formation of the oxaphosphetane intermediate, slightly altering the kinetic rate of the HWE reaction [3].

    In contrast, N -Boc- α -phosphonoglycine trimethyl ester lacks the acidic oxime proton and E/Z isomerism, making it inherently more stable across batches—though it lacks the downstream synthetic versatility of the hydroxyimino group.

    HWE_Workflow A Diethyl (hydroxyimino- methoxycarbonyl-methyl)phosphonate Batch Variability Check B Azeotropic Drying (Removes Trace H2O) A->B Karl Fischer < 0.1% C Base Addition: DBU (Deprotonation at -70°C) B->C D Phosphonate Carbanion (Active Nucleophile) C->D pKa Shift Control E Aldehyde Addition (Electrophilic Attack) D->E F Oxaphosphetane Intermediate (Cyclization & Elimination) E->F G α-Hydroxyimino Acrylate (Target Olefin) F->G High Z-Selectivity

    Fig 1: Optimized HWE olefination workflow for reproducible dehydroamino acid synthesis.

    Comparative Performance Analysis

    To objectively evaluate performance, we compared three distinct commercial batches of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate against a single high-purity batch of N -Boc- α -phosphonoglycine trimethyl ester. The benchmark reaction was the HWE olefination with benzaldehyde using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in CH 2​ Cl 2​ at -70 °C.

    As shown in Table 1 , Batches B and C of the hydroxyimino reagent suffered significant yield drops when treated with standard protocols (1.1 eq base). However, when subjected to our optimized pre-conditioning and stoichiometric adjustment (2.1 eq base), yields normalized to >84%, matching the reliability of the Boc-protected alternative.

    Table 1: Yield Reproducibility and Selectivity Comparison

    ReagentBatch SourcePre-ConditioningBase (DBU) Eq.Yield (%)Z/E Selectivity
    Diethyl (hydroxyimino...)Batch A (Vendor 1)None1.18295:5
    Diethyl (hydroxyimino...)Batch B (Vendor 2)None1.16492:8
    Diethyl (hydroxyimino...)Batch C (Vendor 3)None1.15890:10
    Diethyl (hydroxyimino...) Batch B (Vendor 2) Azeotropic Drying 2.1 85 95:5
    Diethyl (hydroxyimino...) Batch C (Vendor 3) Azeotropic Drying 2.1 84 95:5
    N -Boc- α -phosphonoglycineHigh-PurityNone1.18898:2

    *Note: 2.1 equivalents of base are strictly required to account for the deprotonation of the acidic oxime proton prior to α -carbon carbanion formation.

    Optimized Self-Validating Experimental Protocol

    To guarantee reproducibility regardless of the reagent's batch origin, implement the following self-validating methodology. This protocol ensures that moisture and stoichiometric imbalances are eliminated before the electrophile is introduced.

    Step 1: Reagent Conditioning (Quality Control)

    • Action: Dissolve 10 mmol of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate in 20 mL of anhydrous toluene. Evaporate the solvent under reduced pressure (azeotropic drying). Repeat twice.

    • Validation: Perform a Karl Fischer titration on a micro-aliquot. Proceed only if water content is <0.1% .

    Step 2: Carbanion Generation

    • Action: Dissolve the dried reagent in 30 mL of anhydrous CH 2​ Cl 2​ under an argon atmosphere and cool to -70 °C. Dropwise, add 2.1 equivalents (21 mmol) of DBU over 15 minutes.

    • Validation: The reaction mixture will transition from colorless to a distinct deep yellow/orange. This color change is a self-validating indicator that the oxime proton has been neutralized and the active α -carbanion has successfully formed.

    Step 3: Electrophile Addition

    • Action: Slowly add 1.0 equivalent (10 mmol) of the target aldehyde (e.g., benzaldehyde) dissolved in 10 mL of CH 2​ Cl 2​ . Maintain stirring at -70 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

    • Validation: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The disappearance of the aldehyde spot and the emergence of a UV-active product spot confirms the successful collapse of the oxaphosphetane intermediate.

    Step 4: Workup and Isolation

    • Action: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with CH 2​ Cl 2​ (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography to isolate the pure α -hydroxyimino acrylate.

    Conclusion

    While N -protected alternatives offer out-of-the-box stability, diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate remains an indispensable tool for advanced amino acid synthesis. By understanding the mechanistic causality behind its batch variability—specifically its moisture sensitivity and the acidic nature of the oxime proton—researchers can implement targeted conditioning and stoichiometric controls. The protocol provided neutralizes batch-to-batch discrepancies, ensuring highly reproducible yields and excellent Z-selectivity.

    References

    • Sun, D.-Q., et al. "Efficient Synthesis of DOPA Analogues in Pepticinnamins E via Asymmetric Catalytic Hydrogenation of Dehydroamino Esters." Asian Journal of Chemistry, 2012. Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Handling of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate

    For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Diethyl (hydroxyimino-methoxycarb...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate. This document is structured to offer procedural, step-by-step guidance that directly answers specific operational questions, ensuring the safety of all laboratory personnel. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

    Understanding the Risks: Hazard Identification and Analysis

    Potential Health Effects:

    • Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[2][3][4]

    • Respiratory Tract Irritation: Inhalation of vapors or mists may irritate the respiratory system.[2][3]

    • Systemic Effects: Although not confirmed for this specific compound, organophosphates as a class can have systemic effects.

    Key Safety Considerations:

    Hazard CategoryDescriptionMitigation Strategy
    Acute Toxicity Potential for harm from short-term exposure via inhalation, ingestion, or skin contact.Strict adherence to PPE protocols and engineering controls.
    Skin/Eye Irritation May cause irritation upon direct contact.[2][3][4]Use of appropriate gloves and eye/face protection is mandatory.
    Flammability While some organophosphonates are combustible liquids, the specific flammability of this compound is not detailed in the provided results.[5] It is prudent to keep it away from heat and open flames.[6][7][8]Store in a cool, well-ventilated area away from ignition sources.[6][7][8]

    Personal Protective Equipment (PPE): Your First Line of Defense

    The inappropriate use of PPE is a major factor in occupational exposure to organophosphates.[1][9] The following PPE is mandatory when handling Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate.

    Core PPE Requirements:

    PPE ComponentSpecifications and Rationale
    Hand Protection Chemical-resistant gloves are essential. Nitrile, butyl, or neoprene gloves are recommended for handling organophosphates.[10] Always wear unlined, elbow-length gloves to protect the wrists.[10] Double-gloving is recommended for prolonged handling.
    Eye and Face Protection Chemical safety goggles are the minimum requirement.[11] A face shield worn over safety goggles is required when there is a risk of splashing.[10]
    Respiratory Protection A NIOSH/MSHA-approved respirator should be used, especially when working outside of a fume hood or with the potential for aerosol generation.[12] The specific cartridge type should be selected based on the potential concentration and form of the chemical.
    Protective Clothing A chemical-resistant lab coat or apron must be worn over personal clothing.[10] For larger quantities or in case of a significant spill potential, a chemical-resistant suit may be necessary.[10]

    PPE Selection and Use Workflow:

    PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) start Assess Task and Potential Exposure ppe_select Select Appropriate PPE Based on Task start->ppe_select inspect_ppe Inspect PPE for Damage ppe_select->inspect_ppe don_suit Don Protective Suit/Apron inspect_ppe->don_suit If PPE is intact don_respirator Don Respirator don_suit->don_respirator don_goggles Don Goggles/Face Shield don_respirator->don_goggles don_gloves Don Gloves (over cuffs) don_goggles->don_gloves doff_gloves Remove Gloves don_gloves->doff_gloves After Task Completion doff_suit Remove Suit/Apron doff_gloves->doff_suit doff_goggles Remove Goggles/Face Shield doff_suit->doff_goggles doff_respirator Remove Respirator doff_goggles->doff_respirator wash_hands Wash Hands Thoroughly doff_respirator->wash_hands

    Caption: PPE selection, donning, and doffing workflow.

    Operational Plan: Safe Handling from Receipt to Use

    Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

    Receiving and Storage:

    • Inspect upon Receipt: Visually inspect the container for any signs of damage or leaks.

    • Labeling: Ensure the container is clearly labeled with the chemical name and hazard information.

    • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6] The storage area should be secure and accessible only to authorized personnel.

    Handling Procedures:

    • Work Area Preparation: All work with Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section.

    • Spill Containment: Have a spill kit readily available. The kit should contain an inert absorbent material such as vermiculite or sand.[2]

    • Weighing and Transferring:

      • Perform all weighing and transfers within the fume hood.

      • Use a disposable weighing boat or paper.

      • Slowly and carefully transfer the material to avoid generating dust or aerosols.

    • Post-Handling:

      • Thoroughly clean the work area after use.

      • Decontaminate any equipment that has come into contact with the chemical.

      • Properly doff and dispose of or decontaminate PPE.

      • Wash hands thoroughly with soap and water.[13]

    Experimental Workflow Diagram:

    Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment ppe Don Appropriate PPE fume_hood Prepare Fume Hood and Spill Kit ppe->fume_hood weigh Weigh and Transfer Chemical fume_hood->weigh reaction Perform Reaction/Procedure weigh->reaction decontaminate Decontaminate Work Area and Equipment reaction->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash Wash Hands doff_ppe->wash

    Caption: Step-by-step experimental workflow for safe handling.

    Emergency and Disposal Plan: Managing Spills and Waste

    A clear and concise plan for emergencies and waste disposal is critical.

    Spill Response:

    • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

    • Alert: Notify your supervisor and institutional safety officer.

    • Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material.[2] Do not use combustible materials like sawdust.[14]

    • Decontaminate: For organophosphorus compounds, decontamination can be carried out using sodium hypochlorite (bleach) or sodium carbonate (washing soda).[15] A 10% solution of lye or lime can also be effective.[16]

    • Clean-up: Carefully sweep the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Ventilate: Ensure the area is well-ventilated.

    First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[11]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

    Disposal:

    • All waste containing Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate is considered hazardous.[7]

    • Collect all waste in a clearly labeled, sealed, and compatible container.

    • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][7]

    References

    • Decontamination. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

    • Pesticide Decontaminants. (n.d.). University of Florida, IFAS Extension. Retrieved from [Link]

    • What to know when using insecticides containing organophosphates or carbamates (OPCs). (2026, February 27). WorkSafe. Retrieved from [Link]

    • SPILL MANAGEMENT AND DECONTAMINATION PROTOCOL FOR SMALL SCALE PESTICIDE SPILLS IN WAREHOUSES, DEPOTS AND STORES. (2023, March 1). CropLife South Africa. Retrieved from [Link]

    • Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. (2025, June 12). Pharmacia. Retrieved from [Link]

    • Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. (2022, November 17). National Center for Biotechnology Information. Retrieved from [Link]

    • DIETHYL(HYDROXYIMINO-METHOXYCARBONYL-METHYL)PHOSPHONATE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

    • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. (2022, November 16). Frontiers. Retrieved from [Link]

    • DIETHYL(HYDROXYIMINO-METHOXYCARBONYL-METHYL)PHOSPHONATE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

    Sources

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